APG-1252
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APG-1252; APG1252; APG 1252; BM-1251; BM 1251; BM1251; |
Origin of Product |
United States |
Foundational & Exploratory
APG-1252: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APG-1252, also known as Pelcitoclax, is a novel, potent, and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] Developed as an innovative prodrug, this compound is converted to its more active metabolite, this compound-M1, which exhibits significant antitumor activity.[3][4][5] As a second-generation BH3-mimetic, pelcitoclax restores the intrinsic mitochondrial pathway of apoptosis by disrupting the sequestration of pro-apoptotic proteins by Bcl-2 and Bcl-xL.[1][5] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.
Core Mechanism of Action: Restoring Apoptotic Signaling
Evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] These proteins sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA) and effector proteins (BAX, BAK), preventing the initiation of programmed cell death.[4][6]
This compound acts by mimicking the BH3 domain of pro-apoptotic proteins.[2] Its active metabolite, this compound-M1, competitively binds to the hydrophobic groove of both Bcl-2 and Bcl-xL, displacing the sequestered pro-apoptotic proteins.[1][2] This liberation of BIM and PUMA allows them to activate BAX and BAK.[7][8] The activated BAX/BAK then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4]
The permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4][6] Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[6] Initiator caspase-9 then activates executioner caspases, such as caspase-3, which cleave key cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), culminating in the dismantling of the cell and apoptotic death.[4][9] This entire process is BAX/BAK-dependent and caspase-mediated.[7][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
APG-1252 (Pelcitoclax): A Technical Guide to a Novel Bcl-2/Bcl-xL Dual Inhibitor
Executive Summary
APG-1252, also known as pelcitoclax, is a potent, intravenously administered dual inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra-large (Bcl-xL) anti-apoptotic proteins.[1] Developed with an innovative prodrug strategy, this compound is converted in vivo to its more active metabolite, this compound-M1, to mitigate the on-target toxicity of thrombocytopenia that has been a challenge for previous dual Bcl-2/Bcl-xL inhibitors.[2][3] By mimicking the action of BH3-only proteins, this compound restores the intrinsic mitochondrial pathway of apoptosis, demonstrating significant antitumor activity in a range of preclinical models and promising therapeutic efficacy in clinical trials for various solid tumors and hematologic malignancies.[1][4] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 and Bcl-xL often overexpressed in cancer cells, contributing to tumor initiation, progression, and chemoresistance.[1][4] this compound functions as a BH3 mimetic, binding with high affinity to the hydrophobic groove of both Bcl-2 and Bcl-xL.[1][5] This action displaces pro-apoptotic proteins such as BIM, PUMA, BAX, and BAK.[3][6] The liberation of BAX and BAK leads to their oligomerization on the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[4] This, in turn, allows for the release of cytochrome c into the cytoplasm, which activates a caspase cascade (including caspase-3 and PARP-1), ultimately leading to programmed cell death.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Gemcitabine and this compound, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Conversion of APG-1252: A Technical Overview of a Novel Bcl-2/Bcl-xL Inhibitor Prodrug
For Researchers, Scientists, and Drug Development Professionals
Pelcitoclax (APG-1252) is a novel, potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3][4][5] Developed as a prodrug, this compound is designed to be converted into its active metabolite, this compound-M1, primarily within tumor tissues.[3] This targeted conversion strategy aims to enhance the therapeutic index by maximizing anti-tumor efficacy while minimizing systemic toxicities, particularly the on-target thrombocytopenia associated with Bcl-xL inhibition.[3] This technical guide provides an in-depth analysis of the conversion of this compound to this compound-M1, its mechanism of action, and the experimental methodologies used in its preclinical and clinical evaluation.
Data Presentation: Quantitative Analysis of this compound and this compound-M1
The following tables summarize the key quantitative data regarding the activity and conversion of this compound and its active metabolite, this compound-M1.
Table 1: In Vitro Potency of this compound and this compound-M1
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer | This compound-M1 | 0.009 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound | 2.652 ± 2.606 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound-M1 | 0.133 ± 0.056 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound | 1.568 ± 1.109 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound-M1 | 0.064 ± 0.014 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound | 0.557 ± 0.383 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound-M1 | 0.020 ± 0.008 |
Table 2: In Vivo Conversion of this compound to this compound-M1
| Tissue | Conversion Rate (%) |
| Plasma | 1.3 |
| Tumor | 22 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Tissue | Half-life (hours) |
| Plasma | 127 |
| Tumor | 25.2 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections outline the key protocols employed in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay
This assay is fundamental to determining the cytotoxic effects of this compound and this compound-M1 on cancer cell lines.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, this compound-M1, or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or WST. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Models
Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in a living system.
-
Cell Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound, a vehicle control, or other comparative agents via an appropriate route of administration (e.g., intravenous).
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Pharmacokinetic Analysis: At specified time points, blood and tumor tissue samples are collected to determine the concentrations of this compound and this compound-M1. This is typically performed using bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Visualizations
The following diagrams illustrate the key concepts related to this compound.
Mechanism of Action: Restoring Apoptosis
The anti-tumor activity of this compound is mediated by its active metabolite, this compound-M1.[4] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins such as Bax and Bak.[4] this compound-M1 acts as a BH3 mimetic, binding with high affinity to the BH3 groove of both Bcl-2 and Bcl-xL.[4] This binding displaces Bax and Bak, which are then free to oligomerize on the mitochondrial outer membrane.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[2][4]
Clinical Development
This compound is currently being evaluated in clinical trials for various solid tumors and hematologic malignancies, both as a single agent and in combination with other anti-cancer therapies.[6][7][8][9][10][11] The prodrug strategy appears to be successful in mitigating the dose-limiting thrombocytopenia observed with other dual Bcl-2/Bcl-xL inhibitors, potentially offering a safer and more effective therapeutic option for patients.[3] Ongoing research and clinical studies will further elucidate the full potential of this novel therapeutic agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Small Cell Lung Cancer Clinical Trial Pipeline Accelerates as 100+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 6. Gemcitabine and this compound, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An integrated bioanalytical method development and validation approach: case studies. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Pelcitoclax: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelcitoclax (APG-1252) is a novel, potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] As a BH3-mimetic, pelcitoclax is designed to restore the intrinsic mitochondrial pathway of apoptosis, a key mechanism often subverted in cancer cells to promote their survival and resistance to therapy.[1][3] A significant innovation in the development of pelcitoclax is its formulation as a prodrug, which is converted to its more active metabolite, this compound-M1.[1][4] This strategy aims to mitigate the on-target toxicity, particularly thrombocytopenia, that has been a limiting factor for previous dual Bcl-2/Bcl-xL inhibitors.[3][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of pelcitoclax.
Discovery and Rationale
The evasion of apoptosis is a well-established hallmark of cancer.[1][3] The Bcl-2 family of proteins are central regulators of programmed cell death, with a delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determining cell fate.[2][3] In many malignancies, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL leads to the sequestration of pro-apoptotic proteins, thereby preventing cancer cell death and contributing to therapeutic resistance.[1][6]
Pelcitoclax was developed by Ascentage Pharma as a dual inhibitor to target both Bcl-2 and Bcl-xL, which are often co-expressed in solid tumors and hematologic malignancies.[2][4] The rationale for dual inhibition stems from the overlapping functions of these two anti-apoptotic proteins and the potential for cancer cells to develop resistance by upregulating one when the other is inhibited.
A key challenge with first-generation dual inhibitors, such as navitoclax, was dose-limiting thrombocytopenia due to the essential role of Bcl-xL in platelet survival.[3] Pelcitoclax was engineered as a phosphate prodrug to address this limitation.[5] This design allows for intravenous administration and is intended to be preferentially converted to its active metabolite, this compound-M1, within the tumor microenvironment, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity.[2]
Chemical Synthesis
The chemical synthesis of pelcitoclax, a complex sulfonamide compound, is detailed in patent literature assigned to Ascentage Pharma. The following is a summary of the synthetic process for a closely related key intermediate.
Note: The following is an interpretation of a multi-step synthesis and may not encompass all reaction conditions and purification methods. For complete and precise details, refer to the original patent documentation.
A plausible synthetic route involves the coupling of key building blocks. The synthesis of a core sulfonamide intermediate can be achieved through a multi-step process, culminating in the formation of the complex structure of pelcitoclax. The final step in the synthesis of the prodrug would involve the phosphorylation of the active metabolite.
Mechanism of Action
Pelcitoclax functions as a BH3-mimetic, meaning it mimics the action of the BH3 domain of pro-apoptotic "BH3-only" proteins like BIM and PUMA.[1][3] The active metabolite of pelcitoclax, this compound-M1, binds with high affinity to the hydrophobic groove of both Bcl-2 and Bcl-xL.[1][6] This binding competitively displaces the sequestered pro-apoptotic proteins.
Once liberated, these pro-apoptotic proteins, particularly BAX and BAK, can oligomerize and insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[6] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[6] Cytosolic cytochrome c then activates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, ultimately leading to the dismantling of the cell through apoptosis.[6]
Quantitative Data
The efficacy of pelcitoclax and its active metabolite has been demonstrated in a variety of preclinical models.
Table 1: In Vitro Anti-proliferative Activity of Pelcitoclax and its Active Metabolite (this compound-M1)
| Cell Line | Cancer Type | Pelcitoclax IC50 (µM) | This compound-M1 IC50 (µM) | Navitoclax IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | 0.247 | 0.009 | 0.050 |
| H1963 | Small Cell Lung Cancer | >10 | 1-10 | 1-10 |
| SNK-1 | NK/T-cell Lymphoma | 2.652 ± 2.606 | 0.133 ± 0.056 | Not Reported |
| SNK-6 | NK/T-cell Lymphoma | 1.568 ± 1.109 | 0.064 ± 0.014 | Not Reported |
| SNK-8 | NK/T-cell Lymphoma | 0.557 ± 0.383 | 0.020 ± 0.008 | Not Reported |
Data compiled from multiple preclinical studies.
Table 2: In Vivo Efficacy of Pelcitoclax in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Efficacy (Tumor Growth Inhibition) |
| HGC-27 | Gastric Cancer | Pelcitoclax + Paclitaxel | Synergistic tumor growth inhibition |
| Gastric Cancer PDX | Gastric Cancer | Pelcitoclax | T/C values ranging from 18.7% (sensitive) to 120.0% (resistant) |
| H146 | Small Cell Lung Cancer | Pelcitoclax (25-100 mg/kg, i.v.) | Significant tumor growth inhibition |
T/C Value: Treatment group tumor volume / Control group tumor volume x 100%. A lower T/C value indicates higher antitumor activity.
Table 3: Preliminary Clinical Trial Data (First-in-Human Study)
| Parameter | Value |
| Number of Patients | 50 |
| Cancers Treated | Small Cell Lung Cancer and other solid tumors |
| Overall Response Rate (ORR) | 6.5% |
| Disease Control Rate (DCR) | 30.4% |
| Most Common Treatment-Related Adverse Events | Transaminase elevations, reduced platelets (less frequent with once-weekly schedule) |
Data from a Phase 1 clinical trial in patients with advanced solid tumors.
Experimental Protocols
Cellular Proliferation Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of pelcitoclax and its metabolites.
-
Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of pelcitoclax, its active metabolite, or a control compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or WST to the wells. Viable cells metabolize the reagent, producing a colored formazan product.
-
Data Analysis: Measure the absorbance using a microplate reader. Express the results as a percentage of the vehicle-treated control and calculate IC50 values using non-linear regression analysis.
In Vivo Xenograft Study
These studies are conducted to evaluate the anti-tumor activity of pelcitoclax in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H146) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice for tumor development. Once tumors reach a specified volume, randomize the animals into treatment and control groups.
-
Drug Administration: Administer pelcitoclax intravenously according to the dosing schedule. The control group receives a vehicle solution.
-
Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that pelcitoclax disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins.
-
Cell Lysis: Lyse pelcitoclax-treated and control cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the proteins of interest (e.g., anti-Bcl-xL) overnight.
-
Complex Capture: Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the interacting protein (e.g., BIM) by Western blotting.
Synergistic Combinations
The anti-tumor activity of pelcitoclax can be enhanced when used in combination with other anti-cancer agents.
-
Taxanes: Taxanes (e.g., paclitaxel) can downregulate the anti-apoptotic protein Mcl-1, which is a known resistance factor to Bcl-2/Bcl-xL inhibitors.[7] By combining pelcitoclax with a taxane, a more comprehensive blockade of anti-apoptotic signaling can be achieved, leading to enhanced apoptosis.[1]
-
Osimertinib: In EGFR-mutant non-small cell lung cancer (NSCLC), pelcitoclax has shown promising activity in combination with the EGFR tyrosine kinase inhibitor (TKI) osimertinib. This combination may overcome resistance to EGFR TKIs.
Conclusion
Pelcitoclax is a promising dual Bcl-2/Bcl-xL inhibitor that effectively induces apoptosis in cancer cells.[1] Its mechanism of action, centered on the disruption of anti-apoptotic protein complexes, is well-defined.[1] The innovative prodrug design of pelcitoclax offers a potential advantage in mitigating the on-target toxicity of thrombocytopenia that has challenged earlier generations of dual inhibitors.[3] Preclinical and early clinical data support its continued development, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of a range of solid tumors and hematologic malignancies.[7]
References
- 1. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor Lisaftoclax Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pelcitoclax | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. patents.justia.com [patents.justia.com]
The Structure-Activity Relationship of APG-1252: A Technical Guide
An In-depth Analysis of a Novel Dual Bcl-2/Bcl-xL Inhibitor for Researchers and Drug Development Professionals
Introduction
APG-1252 (Pelcitoclax) is a novel, potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1] Evasion of apoptosis is a recognized hallmark of cancer, and the overexpression of pro-survival proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells achieve immortality and develop resistance to therapies.[2][3] this compound is designed as a BH3-mimetic, a class of drugs that restore the natural process of programmed cell death (apoptosis) by mimicking the action of pro-apoptotic BH3-only proteins.[1][2]
A key innovation in the development of this compound is its formulation as a prodrug.[2][4] This strategy aims to mitigate the on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), which has been a significant challenge with previous dual Bcl-2/Bcl-xL inhibitors like Navitoclax.[2][4] In vivo, this compound is converted to its more potent, active metabolite, this compound-M1.[3][5][6] This conversion is reportedly higher in tumor tissues compared to plasma, which is thought to reduce systemic exposure of the active metabolite and thereby lessen the impact on circulating platelets.[4][6]
This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Quantitative Data Summary
The anti-proliferative activity of this compound and its active metabolite, this compound-M1, has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound and this compound-M1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | This compound-M1 | 0.009 |
| SNK-1 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound | 2.652 ± 2.606 |
| SNK-1 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound-M1 | 0.133 ± 0.056 |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound | 1.568 ± 1.109 |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound-M1 | 0.064 ± 0.014 |
| SNK-8 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound | 0.557 ± 0.383 |
| SNK-8 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound-M1 | 0.020 ± 0.008 |
| BON-1 | Pancreatic Neuroendocrine Tumor (pNET) | This compound-M1 | 0.43 |
| β-TC3 | Pancreatic Neuroendocrine Tumor (pNET) | This compound-M1 | 0.55 |
Data sourced from multiple preclinical studies.[4][6][7]
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C%) |
| HGC-27 | Gastric Cancer | This compound-M1 + Paclitaxel | Not Specified | 20% |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound (65 mg/kg) | Once or Twice Weekly | 13.7% - 30.7% |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound (100 mg/kg) | Once or Twice Weekly | 13.7% - 30.7% |
T/C% represents the median tumor weight of the treated group divided by the median tumor weight of the control group, multiplied by 100.[4][6]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of this compound.
Cellular Proliferation Assay
This assay is used to measure the effect of a compound on the growth and viability of cancer cells.
-
Cell Plating: Cancer cell lines (e.g., NCI-H146, SNK-6) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1][2]
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compound (this compound or this compound-M1) or a vehicle control (e.g., DMSO).[1] The final concentration of the vehicle is typically kept below 0.1% to avoid solvent-related toxicity.[1]
-
Incubation: The plates are incubated for a specified period, often 72 hours, to allow the compound to exert its effect.[7]
-
Viability Assessment: A viability reagent, such as a water-soluble tetrazolium salt (WST) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.[2] Metabolically active, viable cells convert the tetrazolium salt into a colored formazan product.[2]
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The results are expressed as a percentage of the vehicle-treated control, and IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated using non-linear regression analysis.[2]
Xenograft Models for In Vivo Antitumor Activity
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: A specified number of human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound (this compound) is administered via a specified route (e.g., intravenous) and schedule.[5]
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[2] Tumor volume is often calculated using the formula: (Length × Width²)/2.[2]
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is often expressed as the T/C% value.
Mechanism of Action and Signaling Pathways
This compound and its active metabolite, this compound-M1, function as BH3 mimetics to restore the intrinsic mitochondrial pathway of apoptosis.[3][8]
The Bcl-2 Family and Apoptosis Regulation
The balance between pro-survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., BAX, BAK, and BH3-only proteins like BIM and PUMA) proteins of the Bcl-2 family governs the cell's decision to undergo apoptosis.[2][3] In many cancers, pro-survival proteins are overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death.[2]
This compound's Intervention
This compound-M1 binds with high affinity to the hydrophobic groove of both Bcl-2 and Bcl-xL, displacing pro-apoptotic BH3-only proteins like BIM and PUMA.[1][4] This liberation of BIM and PUMA allows them to activate the effector proteins BAX and BAK.[1][6] Activated BAX and BAK then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[3][8] Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-7, which are the executioners of apoptosis, leading to the cleavage of cellular substrates such as PARP-1 and ultimately, cell death.[3][4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Bcl-2 Family Proteins in Cancer Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evasion of apoptosis, or programmed cell death, is a cardinal hallmark of cancer, enabling tumor cells to survive oncogenic stress and resist therapeutic interventions. Central to this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which acts as the primary regulator of the intrinsic apoptotic pathway. This technical guide provides an in-depth examination of the Bcl-2 family's structure, function, and intricate signaling network. It details the molecular mechanisms by which these proteins govern mitochondrial outer membrane permeabilization (MOMP), the critical point of no return in apoptosis. Furthermore, this guide quantifies the dysregulation of Bcl-2 family members across various human cancers, presents clinical data on the efficacy of therapeutic agents targeting these proteins, and provides detailed protocols for key experimental techniques used in their study.
Introduction to the Bcl-2 Protein Family
The Bcl-2 family comprises a group of evolutionarily conserved proteins that are the master regulators of the intrinsic apoptotic pathway.[1] Their collective function is to control the integrity of the outer mitochondrial membrane, thereby dictating a cell's fate in response to developmental cues or cellular stress.[2] The family is functionally and structurally divided into three distinct sub-groups based on the presence of conserved Bcl-2 Homology (BH) domains (BH1, BH2, BH3, and BH4).[3]
-
Anti-apoptotic (Pro-survival) Proteins: These members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, contain all four BH domains. They act as guardians of the cell, preventing apoptosis by sequestering their pro-apoptotic counterparts.[3]
-
Pro-apoptotic Effector Proteins: This group consists of Bax and Bak (and the less-studied Bok). These multi-domain proteins are the executioners of the intrinsic pathway. Upon activation, they oligomerize to form pores in the mitochondrial outer membrane.[4]
-
BH3-only Proteins: This is the largest and most diverse subgroup, acting as the sensors of cellular stress. Members include Bim, Bid, Puma, Bad, Noxa, and others. They share only the BH3 domain, which allows them to interact with and regulate the other two subgroups.[5]
The balance between these opposing factions determines whether a cell lives or dies. In cancer, this balance is frequently tipped towards survival through the overexpression of anti-apoptotic proteins, which promotes tumorigenesis and confers resistance to therapy.[6]
The Intrinsic Pathway of Apoptosis: A Molecular Overview
The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a wide array of intracellular stress signals, such as DNA damage, growth factor withdrawal, or oncogene activation. These signals converge on the BH3-only proteins.
Activation of the Apoptotic Cascade
The activation mechanism is governed by a complex series of protein-protein interactions centered at the mitochondrion. Two primary models describe this process:
-
The Direct Activation Model: In this model, a specific subset of BH3-only proteins, known as "activators" (e.g., Bim, tBid), can directly bind to and activate the effector proteins Bax and Bak.[6] Anti-apoptotic proteins prevent this by sequestering the activators.
-
The Indirect Activation (Displacement) Model: Here, anti-apoptotic proteins directly sequester Bax and Bak, keeping them in an inactive state.[4] All BH3-only proteins ("sensitizers" and "activators") can bind to the anti-apoptotic members, displacing Bax and Bak and allowing them to activate.[7]
Current evidence suggests that both mechanisms contribute to apoptosis, with the specific interactions varying by cell type and context. The binding affinities between specific BH3-only proteins and anti-apoptotic members are highly specific (e.g., Noxa preferentially binds to Mcl-1, whereas Bad binds to Bcl-2, Bcl-xL, and Bcl-w), adding a further layer of regulatory complexity.[8]
Mitochondrial Outer Membrane Permeabilization (MOMP)
Once freed from inhibition, Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent homo-oligomerization.[9] This process forms pores that permeabilize the membrane, a step widely considered the "point of no return" for apoptosis.[4]
Downstream Caspase Activation
MOMP allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most critical of these is cytochrome c.[10] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[11] This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex called the apoptosome.[12] The apoptosome then recruits and activates the initiator caspase, Caspase-9.[13] Active Caspase-9 proceeds to cleave and activate effector caspases, primarily Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of cell death.[11]
Dysregulation of Bcl-2 Family Proteins in Cancer
The circumvention of apoptosis is a critical step in tumorigenesis. Cancers frequently achieve this by upregulating anti-apoptotic Bcl-2 family proteins, effectively raising the threshold for cell death. This allows cancer cells to survive despite accumulating oncogenic mutations and withstand cytotoxic therapies.
Quantitative Overview of Overexpression
The overexpression of anti-apoptotic Bcl-2 family members is a common feature across a wide range of hematological and solid tumors. The frequency of this dysregulation often correlates with disease progression and poor prognosis.
| Protein | Cancer Type | Frequency of Overexpression | Prognostic Significance |
| Bcl-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 44% - 51%[8] | High expression associated with reduced disease-free and overall survival.[8] |
| Non-Small Cell Lung Cancer (NSCLC) | ~33%[1] | Positive expression correlated with a better prognosis (HR 0.79).[1] | |
| Breast Cancer | 40% - 80%[13] | High expression associated with good prognosis and hormone receptor positivity.[13] | |
| Prostate Cancer | 25% (tends to increase in high-grade tumors)[14] | More frequent in high-grade tumors and metastases.[14] | |
| Colorectal Cancer (CRC) | ~33%[15] | No significant correlation with tumor stage.[15] | |
| Bcl-xL | Non-Hodgkin's Lymphoma (NHL) | ~80%[16] | Represents a key survival factor and therapeutic target.[16] |
| Colorectal Cancer (CRC) | Significantly overexpressed in adenomas and adenocarcinomas.[17] | Oncogenic driver in CRC.[17] | |
| Prostate Cancer | 100% (in study of 64 cases)[14] | Ubiquitous expression across tumor grades.[14] | |
| Mcl-1 | Multiple Myeloma (MM) | Frequently overexpressed.[18] | Implicated in resistance to therapy.[18] |
| Acute Myeloid Leukemia (AML) | Frequently overexpressed.[18] | Important survival factor.[18] | |
| Solid Tumors (e.g., Lung, Colon) | Frequently co-overexpressed with Bcl-xL.[19] | Contributes to resistance to various therapies.[20] |
Therapeutic Targeting: BH3 Mimetics
The dependency of many cancers on anti-apoptotic Bcl-2 proteins makes them highly attractive therapeutic targets. The primary strategy involves the use of small-molecule inhibitors known as "BH3 mimetics." These drugs are designed to fit into the BH3-binding groove of anti-apoptotic proteins, mimicking the action of pro-apoptotic BH3-only proteins.[21] This disrupts the sequestration of pro-apoptotic proteins, thereby "priming" the cell for apoptosis.
Clinical Efficacy of BH3 Mimetics
BH3 mimetics have shown remarkable success, particularly in hematological malignancies. Venetoclax (ABT-199), a highly selective Bcl-2 inhibitor, has become a cornerstone therapy for several leukemias.
| Drug (Target) | Cancer Type | Trial/Context | Overall Response Rate (ORR) | Complete Response (CR/CRi*) |
| Venetoclax (Bcl-2) | Relapsed/Refractory CLL (with 17p deletion) | Phase II Pivotal Trial | 79.4%[11] | 8%[11] |
| Relapsed/Refractory CLL (all patients) | Pooled Phase I-IV Data | 75.2%[12] | 22.0%[12] | |
| Newly Diagnosed AML (unfit for chemo) + Azacitidine | VIALE-A (Phase III) | 66.4% (CR + CRi)[5] | 36.7%[5] | |
| Newly Diagnosed AML (fit for chemo) + Azacitidine | PARADIGM (Phase II) | 88%[3] | 81% (Composite CR)[3] | |
| Navitoclax (Bcl-2/Bcl-xL) | Advanced Solid Tumors + Gemcitabine | Phase I | No objective responses; 54% Stable Disease[22] | N/A |
| Refractory Solid Tumors + Sorafenib | Phase I | No objective responses[23] | N/A |
CRi: Complete remission with incomplete marrow recovery.
The success of Venetoclax highlights the therapeutic potential of targeting Bcl-2 dependencies. However, resistance can emerge, often through the upregulation of other anti-apoptotic proteins like Mcl-1, driving the development of next-generation BH3 mimetics targeting these alternative survival pathways.
Key Experimental Methodologies
Studying the complex interactions of the Bcl-2 family requires a suite of specialized molecular biology techniques. Below are detailed protocols for essential assays.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is used to determine if two proteins interact within a cell. An antibody to a known "bait" protein is used to pull it out of a cell lysate, and any "prey" proteins bound to it are co-precipitated.
Protocol:
-
Cell Lysis:
-
Harvest 1-5 x 10^7 cells by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G agarose bead slurry to the 1 mL of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube, discarding the beads.[6]
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (e.g., anti-Bcl-2) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30-50 µL of fresh Protein A/G agarose bead slurry.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.[24]
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and aspirate the supernatant. This step is critical to remove non-specifically bound proteins.[6]
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 30-50 µL of 2x Laemmli SDS-PAGE sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads. The supernatant now contains the immunoprecipitated proteins.
-
Analyze the eluate by Western Blotting, probing with an antibody against the suspected interacting protein (e.g., anti-Bax).
-
References
- 1. Prognostic value of Bcl-2 expression in patients with non-small-cell lung cancer: a meta-analysis and systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Prognostic significance of bcl-2 protein expression in aggressive non-Hodgkin's lymphoma. Groupe d'Etude des Lymphomes de l'Adulte (GELA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. addgene.org [addgene.org]
- 11. Venetoclax Produces High Response Rate in Relapsed or Refractory CLL With 17p Deletion - The ASCO Post [ascopost.com]
- 12. Efficacy of venetoclax in relapsed chronic lymphocytic leukemia is influenced by disease and response variables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE BCL-2 PROTEIN: A PROGNOSTIC INDICATOR STRONGLY RELATED TO ER AND PR IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemical analysis of bcl-2, bax, bcl-X, and mcl-1 expression in prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histopathological Evaluation and Analysis of Immunohistochemical Expression of Bcl-2 Oncoprotein in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles and Regulation of BCL-xL in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. amgenoncology.com [amgenoncology.com]
- 21. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence [mdpi.com]
- 22. A phase I clinical trial of navitoclax, a targeted high-affinity Bcl-2 family inhibitor, in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. assaygenie.com [assaygenie.com]
APG-1252 Target Engagement in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252, also known as pelcitoclax, is a potent, second-generation, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[2][3] this compound is a prodrug that is converted in vivo to its active metabolite, this compound-M1.[1][4] This active form functions as a BH3-mimetic, binding to the hydrophobic groove of Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1] This document provides a comprehensive technical overview of this compound's target engagement in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
Binding Affinity and Cellular Potency
This compound-M1 demonstrates potent inhibition of Bcl-2 and Bcl-xL and exhibits significant anti-proliferative activity across a range of cancer cell lines. The tables below summarize the key quantitative data for this compound and its active metabolite.
| Compound | Target | Kᵢ (nM) |
| This compound-M1 (BM-1244) | Bcl-xL | 134[5] |
| Bcl-2 | 450[5] | |
| Pelcitoclax (this compound) | Bcl-2/Bcl-xL | < 1[4] |
Table 1: Binding Affinity of this compound and its Active Metabolite.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| AGS | Gastric Cancer | This compound-M1 | 1.146 ± 0.56[1] |
| N87 | Gastric Cancer | This compound-M1 | 0.9007 ± 0.23[1] |
Table 2: Cellular Potency of this compound-M1 in Gastric Cancer Cell Lines.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bcl-xL/Ligand Binding
This assay is designed to measure the inhibitory effect of this compound-M1 on the interaction between Bcl-xL and a peptide ligand.
Materials:
-
His-tagged recombinant BCL-XL protein
-
Biotinylated BCL-XL peptide ligand (e.g., from a commercial kit)
-
Anti-His Terbium-labeled donor
-
Dye-labeled Streptavidin acceptor
-
3x BCL TR-FRET Assay Buffer
-
Test compound (this compound-M1) and DMSO
-
White, non-binding, low-volume 384-well microtiter plate
-
Fluorescent microplate reader capable of TR-FRET
Procedure:
-
Prepare 1x BCL TR-FRET Assay Buffer by diluting the 3x stock with distilled water.[6]
-
Prepare serial dilutions of the test inhibitor in 1x BCL TR-FRET Assay Buffer with 10% DMSO. Also, prepare a diluent solution (10% DMSO in 1x assay buffer) for controls.[6]
-
Add 2 µL of the diluted test inhibitor or diluent solution to the appropriate wells of the 384-well plate.[6]
-
Dilute the Anti-His Terbium-Labeled Donor and Dye-Labeled Streptavidin Acceptor in 1x assay buffer.
-
Dilute the His-tagged BCL-XL protein to 3.5 ng/µL in 1x assay buffer. Add 3 µL of the diluted protein to all wells.[6]
-
Optionally, pre-incubate the plate for 30-60 minutes at room temperature with gentle agitation, protected from light.[6]
-
Dilute the biotinylated BCL-XL peptide ligand 40-fold in 1x assay buffer.[6]
-
Initiate the reaction by adding 5 µL of the diluted peptide ligand to the "Positive Control" and "Test Inhibitor" wells. Add 5 µL of 1x assay buffer to the "Blank" wells.[6]
-
Cover the plate and incubate at room temperature for 3 hours.[6]
-
Read the fluorescence intensity using a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).[6]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) to determine the level of inhibition.[6]
Meso Scale Discovery (MSD) Assay for Bcl-2/BIM Complex Disruption
This electrochemiluminescence-based assay quantifies the disruption of the Bcl-2:BIM protein-protein interaction in cell lysates following treatment with this compound-M1.
Materials:
-
MSD 96-well plates coated with capture antibodies for Bcl-2.
-
SULFO-TAG™ labeled anti-BIM detection antibody.
-
MSD Tris Lysis Buffer with protease and phosphatase inhibitors.
-
MSD Read Buffer T.
-
Cancer cell lines of interest.
-
This compound-M1.
-
Plate shaker.
-
MSD instrument (e.g., MESO QuickPlex SQ 120).
Procedure:
-
Seed and treat cancer cells with desired concentrations of this compound-M1 for the appropriate duration.
-
Lyse the cells using MSD Tris Lysis Buffer containing protease and phosphatase inhibitors.[7]
-
Block the MSD plate with a suitable blocking buffer for 1 hour at room temperature with shaking.[7]
-
Wash the plate three times with 1x Tris wash buffer.[7]
-
Load cell lysates onto the plate in duplicate and incubate overnight at 4°C.[7]
-
Wash the plate three times.
-
Add the SULFO-TAG™ labeled anti-BIM detection antibody to each well and incubate for 1 hour at room temperature with shaking, protected from light.[7]
-
Wash the plate three times.
-
Add 150 µL of MSD Read Buffer T to each well.[7]
-
Read the plate on an MSD instrument to measure the electrochemiluminescent signal. A decrease in signal indicates disruption of the Bcl-2:BIM complex.
Cell Viability Assay (CCK-8)
This colorimetric assay measures the effect of this compound-M1 on the proliferation of cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., AGS, N87).[1]
-
Cell Counting Kit-8 (CCK-8).
-
96-well cell culture plates.
-
This compound-M1 and DMSO.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound-M1 for a specified period (e.g., 72 hours).[1] Include a vehicle control (DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound-M1.
Materials:
-
Cancer cell lines of interest.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1x Binding Buffer.
-
Flow cytometer.
-
This compound-M1.
Procedure:
-
Treat cells with this compound-M1 at various concentrations for the desired time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualization
References
- 1. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2/Bcl-xl inhibitor this compound-M1 is a promising therapeutic strategy for gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pelcitoclax (this compound, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
APG-1252: A Technical Guide to its Core Mechanism of Inducing Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
APG-1252 (Pelcitoclax) is a potent, novel small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] As a BH3-mimetic, this compound and its active metabolite, this compound-M1, function by disrupting the protein-protein interactions that prevent programmed cell death, thereby promoting apoptosis in cancer cells. A critical event in this process is the induction of mitochondrial outer membrane permeabilization (MOMP), which represents the "point-of-no-return" in the intrinsic apoptotic pathway.[2][3] This guide provides a detailed technical overview of the core mechanism of this compound, focusing on its role in MOMP. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of Bcl-2 Family Proteins in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[4] These proteins can be broadly categorized as either anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) or pro-apoptotic (e.g., Bax, Bak, Bad, Bid, Puma).[4] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing their activation and subsequent permeabilization of the mitochondrial outer membrane.[5] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism of survival and chemoresistance.[4]
This compound is designed to counteract this by selectively binding to and inhibiting Bcl-2 and Bcl-xL, thereby liberating pro-apoptotic proteins.[1] This leads to the activation and oligomerization of the effector proteins Bax and Bak, which then form pores in the mitochondrial outer membrane.[6][7] This permeabilization results in the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[4]
Quantitative Data on this compound's Pro-Apoptotic Activity
The pro-apoptotic effects of this compound and its active metabolite, this compound-M1, have been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Potency of this compound and this compound-M1 in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| H146 | This compound | ~0.4 | [9] |
| H146 | This compound-M1 | ~0.1 | [9] |
| H1963 | This compound | ~0.9 | [9] |
| H1963 | This compound-M1 | ~0.1 | [9] |
| NCI-H446 | This compound-M1 | Not specified | [9] |
| NCI-H69 | This compound-M1 | Not specified | [9] |
Table 2: Induction of Apoptosis by this compound-M1 in SCLC Cell Lines
| Cell Line | Treatment | Concentration (nmol/L) | Duration (hours) | % Annexin V Positive Cells | Reference |
| NCI-H446 | This compound-M1 | 50 | 24 | 34.79 | [9] |
| NCI-H446 | This compound-M1 | 200 | 24 | 58.58 | [9] |
Table 3: Caspase Activation by this compound-M1 in SCLC Cell Lines
| Cell Line | Treatment | Observation | Reference |
| NCI-H446 | This compound-M1 | Dose-dependent increase in caspase-3/7 activation | [9] |
| NCI-H69 | This compound-M1 | Dose-dependent increase in caspase-3/7 activation | [9] |
| NCI-H146 | This compound-M1 | Dose-dependent increase in caspase-3/7 activation | [9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Leading to MOMP
The following diagram illustrates the signaling cascade initiated by this compound, culminating in mitochondrial outer membrane permeabilization and apoptosis.
Caption: this compound mediated induction of mitochondrial apoptosis.
Experimental Workflow for Assessing MOMP
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on mitochondrial outer membrane permeabilization.
References
- 1. Small Cell Lung Cancer Clinical Trial Pipeline Accelerates as 100+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 2. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis-associated mitochondrial outer membrane permeabilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: In Vitro Cell Viability Assessment of APG-1252 (Pelcitoclax)
Introduction
Pelcitoclax (APG-1252) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2][3] These proteins are frequently overexpressed in various cancer types, contributing to tumor cell survival and therapeutic resistance.[2][4] this compound functions as a BH3-mimetic, disrupting the interaction between anti-apoptotic and pro-apoptotic proteins, thereby restoring the intrinsic mitochondrial pathway of apoptosis.[2][3][4] It is a prodrug that is converted in vivo to its more active metabolite, this compound-M1, which is the form typically utilized for in vitro studies to accurately determine its cytotoxic potential.[1][2][3][5] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound-M1 using a luminescence-based cell viability assay.
Principle of the Assay
The recommended method for determining cell viability following treatment with this compound-M1 is the CellTiter-Glo® Luminescent Cell Viability Assay.[1] This assay quantifies the amount of adenosine triphosphate (ATP), which is a key indicator of metabolically active, viable cells.[6][7][8] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells in culture.[6] This "add-mix-measure" format is rapid, highly sensitive, and well-suited for high-throughput screening in 96-well plate formats.[6][7][8]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| This compound-M1 | MedChemExpress | HY-112041A |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Opaque-walled 96-well microplates | Corning | 3917 |
| Selected cancer cell lines (e.g., NCI-H146, SNK-6) | ATCC | Various |
| Appropriate cell culture medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | 10010023 |
| Multimode plate reader with luminescence detection | Molecular Devices | SpectraMax i3x |
Experimental Protocol
This protocol details the steps for assessing the effect of this compound's active metabolite, this compound-M1, on the viability of cancer cells.
1. Cell Culture and Seeding:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line, typically ranging from 5,000 to 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound-M1 (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.001 µM to 10 µM).[3] The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[3]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration wells.
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the various concentrations of this compound-M1 or the vehicle control.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1]
3. Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[3][7][9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent for 100 µL of medium).[3][7][9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[7][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][7][9]
-
Measure the luminescence using a multimode plate reader.
4. Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound-M1 that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
Table 1: IC50 Values of this compound-M1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | 48 | 0.009[1] |
| NCI-H446 | Small Cell Lung Cancer | 48 | Data not specified |
| SNK-6 | NK/T-Cell Lymphoma | Data not specified | 0.064 ± 0.014[10] |
| SNK-8 | NK/T-Cell Lymphoma | Data not specified | 0.020 ± 0.008[10] |
| SNK-1 | NK/T-Cell Lymphoma | Data not specified | 0.133 ± 0.056[10] |
Note: The IC50 values can vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: this compound-M1 inhibits Bcl-2/xL, leading to apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for this compound-M1 cell viability assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 9. promega.com [promega.com]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for APG-1252 Cell Line Screening in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252 (Pelcitoclax) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1] These proteins are frequently overexpressed in various malignancies, including lung cancer, where they contribute to tumor cell survival and therapeutic resistance. This compound functions as a BH3-mimetic, disrupting the interaction between anti-apoptotic and pro-apoptotic proteins, thereby restoring the intrinsic mitochondrial pathway of apoptosis.[1] In vivo, this compound is converted to its more active metabolite, this compound-M1, which is the primary molecule of interest for in vitro studies.[2] This document provides detailed protocols for screening lung cancer cell lines to assess their sensitivity to this compound-M1, methods for evaluating its mechanism of action, and a summary of reported efficacy data.
Mechanism of Action
This compound-M1 selectively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). This allows the activation of pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2] The cellular level of another anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1), is a critical determinant of sensitivity to this compound-M1.[3] Cell lines with low basal levels of Mcl-1 tend to be more sensitive, while high Mcl-1 expression can confer resistance.[3]
Data Presentation
The sensitivity of lung cancer cell lines to this compound-M1 is typically determined by measuring the half-maximal inhibitory concentration (IC50) for cell viability.
| Cell Line | Cancer Type | This compound-M1 IC50 (µM) | Notes |
| SCLC | |||
| NCI-H146 | Small Cell Lung Cancer | 0.009 | Highly sensitive.[2] |
| NCI-H1963 | Small Cell Lung Cancer | Potency of this compound-M1 is 4 to 9 times greater than the parent compound, this compound.[2] | |
| NCI-H446 | Small Cell Lung Cancer | Demonstrates time- and dose-dependent apoptosis upon treatment.[2] | |
| NCI-H69 | Small Cell Lung Cancer | Shows activation of caspase-3/7 upon treatment.[2] | |
| NSCLC | |||
| Various | Non-Small Cell Lung Cancer | Sensitivity varies and is negatively correlated with Mcl-1 expression levels.[3][4] |
Experimental Protocols
The following are detailed protocols for key experiments to screen and characterize the effects of this compound-M1 on lung cancer cell lines.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell density by quantifying total cellular protein.
Materials:
-
Lung cancer cell lines (e.g., NCI-H146, NCI-H446, A549, H1975)
-
Complete growth medium
-
This compound-M1
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent lines; 20,000-40,000 cells/well for suspension lines) and incubate for 24 hours.[5][6]
-
Drug Treatment: Treat cells with a serial dilution of this compound-M1 (e.g., 0.001 to 10 µM) for 72 hours.[4]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Lung cancer cell lines
-
This compound-M1
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound-M1 at concentrations around the IC50 value for 24-48 hours. For NCI-H446, concentrations of 50 to 200 nM for 24 hours have been shown to induce apoptosis.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Lung cancer cell lines
-
This compound-M1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Primary Antibodies:
| Target Protein | Dilution | Supplier (Example) |
| Bcl-2 | 1:3000 | Cell Signaling Technology (#15071)[7] |
| Bcl-xL | 1:1000 | Cell Signaling Technology (#2764)[8] |
| Mcl-1 | 1:1000 | Cell Signaling Technology (#39224)[7] |
| Bax | 1:1000 | Cell Signaling Technology (#5023)[7] |
| Bak | 1:1000 | Cell Signaling Technology (#6947)[8] |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology (#9661)[7] |
| Cleaved PARP | 1:3000 | Cell Signaling Technology (#9542)[7] |
| GAPDH (Loading Control) | 1:5000 | Cell Signaling Technology (#5174)[7] |
Protocol:
-
Cell Lysis: Treat cells with this compound-M1 for a specified time (e.g., 24 hours), then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein expression relative to the loading control.
Conclusion
The screening of lung cancer cell lines with this compound-M1 provides valuable insights into its therapeutic potential and the molecular determinants of response. The protocols outlined in this document offer a systematic approach to evaluate the efficacy and mechanism of action of this promising Bcl-2/Bcl-xL inhibitor. The sensitivity of lung cancer cells to this compound-M1 is significantly influenced by the expression level of Mcl-1, highlighting the importance of biomarker-driven patient selection in future clinical investigations. Further studies exploring combination strategies, particularly with agents that can downregulate Mcl-1, may broaden the clinical utility of this compound in lung cancer treatment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. Establishment and characterization of primary lung cancer cell lines from Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of BCL-2 and MCL-1 in the presence of BAX breaks venetoclax resistance in human small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing an APG-1252 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252 (Pelcitoclax) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] As a BH3-mimetic, this compound restores the intrinsic mitochondrial pathway of apoptosis by preventing the sequestration of pro-apoptotic proteins by Bcl-2 and Bcl-xL.[1] The active metabolite of this compound, this compound-M1, demonstrates significant antitumor activity in various cancer cell lines.[2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. A primary mechanism of acquired resistance to Bcl-2/Bcl-xL inhibitors is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[4][5] Mcl-1 can compensate for the inhibition of Bcl-2 and Bcl-xL by sequestering pro-apoptotic proteins, thereby preventing apoptosis.[4][5]
The establishment of this compound resistant cell lines is a critical in vitro tool for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure. This document provides a detailed protocol for generating and characterizing an this compound resistant cancer cell line.
Data Presentation
Table 1: In Vitro IC50 Values of this compound and its Active Metabolite this compound-M1 in Sensitive Parental Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer | This compound-M1 | 0.009 |
| AGS | Gastric Cancer | This compound-M1 | ~1-10 |
| N87 | Gastric Cancer | This compound-M1 | ~1-10 |
Table 2: Expected Changes in Protein Expression in this compound Resistant vs. Parental Sensitive Cell Lines
| Protein | Function | Expected Change in Resistant Cells |
| Bcl-2 | Anti-apoptotic | Variable (may decrease) |
| Bcl-xL | Anti-apoptotic | Variable (may increase) |
| Mcl-1 | Anti-apoptotic | Significant Increase |
| Bax | Pro-apoptotic | Variable (may decrease) |
| Bak | Pro-apoptotic | Variable |
| Bim | Pro-apoptotic (BH3-only) | Variable (may be sequestered by Mcl-1) |
| Cleaved Caspase-3 | Apoptosis Executioner | Decrease (upon drug treatment) |
| Cleaved PARP | Apoptosis Marker | Decrease (upon drug treatment) |
Mandatory Visualizations
Caption: this compound-M1 inhibits Bcl-2/Bcl-xL, leading to apoptosis. Resistance can arise from Mcl-1 upregulation.
Caption: Workflow for establishing an this compound resistant cell line.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound-M1
This protocol outlines the use of a CellTiter-Glo® Luminescent Cell Viability Assay. An MTT assay can also be used as an alternative.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound-M1 (active metabolite)
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound-M1 in DMSO.
-
Perform serial dilutions of this compound-M1 in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).
-
Include a vehicle control (DMSO concentration equivalent to the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound-M1.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot a dose-response curve (log of drug concentration vs. % cell viability) and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation of this compound Resistant Cell Line by Continuous Exposure with Dose Escalation
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound-M1
-
Cell culture flasks (T25 or T75)
-
Freezing medium (e.g., complete medium with 10% DMSO)
Procedure:
-
Initial Exposure:
-
Begin by culturing the parental cells in their complete medium containing this compound-M1 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
-
Monitoring and Passaging:
-
Monitor the cells daily for signs of stress and cell death.
-
When the cells reach 70-80% confluency and exhibit a stable growth rate (this may take several passages), subculture them into fresh medium containing the same concentration of this compound-M1.
-
At each passage, cryopreserve a vial of cells as a backup.
-
-
Dose Escalation:
-
Once the cells are stably proliferating at the current drug concentration, increase the concentration of this compound-M1 by 1.5- to 2-fold.[1]
-
Repeat the monitoring and passaging steps. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Establishment of Resistance:
-
Continue this process of gradual dose escalation over several months.
-
The goal is to establish a cell line that can proliferate in a concentration of this compound-M1 that is at least 10-fold higher than the initial IC50 of the parental line.[6]
-
-
Isolation of Resistant Clones (Optional but Recommended):
-
Once a resistant population is established, isolate single-cell clones by limiting dilution or single-cell sorting to ensure a homogenous resistant cell line.
-
Protocol 3: Characterization of the this compound Resistant Phenotype
-
Using the same cell viability assay as in Protocol 1, determine the IC50 of this compound-M1 in the newly established resistant cell line and compare it to the parental cell line. A significant increase (e.g., >10-fold) in the IC50 value confirms the resistant phenotype.
Materials:
-
Parental and resistant cell lines
-
This compound-M1
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed both parental and resistant cells and treat them with this compound-M1 at a concentration that induces significant apoptosis in the parental line (e.g., 2x IC50 of the parental line) for 24-48 hours. Include untreated controls for both cell lines.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse untreated parental and resistant cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the relative expression levels of the target proteins, normalizing to the loading control.
-
Conclusion
The successful establishment and thorough characterization of an this compound resistant cell line provide an invaluable model system for investigating the molecular underpinnings of therapeutic resistance. By understanding the adaptive changes that cancer cells undergo in response to Bcl-2/Bcl-xL inhibition, researchers can identify novel therapeutic targets and develop combination strategies to overcome resistance and improve patient outcomes.
References
- 1. genscript.com [genscript.com]
- 2. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to this compound-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Establishment and Mechanistic Study of Venetoclax-Resistant Cell Lines in Acute Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for APG-1252 Xenograft Model Experimental Design
Introduction
APG-1252, also known as pelcitoclax, is a potent, novel dual inhibitor of B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL), two key anti-apoptotic proteins frequently overexpressed in various malignancies.[1][2] As a prodrug, this compound is converted in vivo to its more active metabolite, this compound-M1, which exhibits significant antitumor effects.[1][3] By targeting both Bcl-2 and Bcl-xL, this compound effectively restores the intrinsic mitochondrial apoptotic pathway, making it a promising therapeutic agent for a range of solid tumors and hematologic malignancies.[1][2][4] Preclinical studies have demonstrated its efficacy in various cancer models, including small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), gastric cancer, and natural killer/T-cell lymphoma (NK/TCL).[4][5][6]
These application notes provide a detailed framework for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals working in preclinical oncology.
Mechanism of Action
This compound functions by competitively binding to the BH3-binding groove of Bcl-2 and Bcl-xL, thereby preventing their interaction with pro-apoptotic proteins such as Bim, Bak, and Bax. This disruption leads to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).[1][5]
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Design: In Vivo Xenograft Efficacy Study
This section outlines a typical experimental design for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model. For this example, we will use the NCI-H146 human small-cell lung cancer (SCLC) cell line, which has been shown to be sensitive to this compound.[5]
Quantitative Data Summary
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals (n) |
| 1 | Vehicle Control | - | IV | QW | 10 |
| 2 | This compound | 50 | IV | QW | 10 |
| 3 | This compound | 100 | IV | QW | 10 |
| 4 | Paclitaxel | 10 | IV | QW | 10 |
| 5 | This compound + Paclitaxel | 50 + 10 | IV | QW | 10 |
IV: Intravenous; QW: Once Weekly
Experimental Workflow
Caption: Workflow for an this compound in vivo xenograft study.
Experimental Protocols
Cell Culture
-
Cell Line: NCI-H146 (human small-cell lung cancer)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Animal Husbandry
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
-
Housing: House mice in sterile, micro-isolator cages with ad libitum access to sterile food and water.
Tumor Cell Implantation
-
Harvest NCI-H146 cells during their logarithmic growth phase.
-
Wash cells twice with sterile, serum-free RPMI-1640 medium.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups outlined in the data summary table.
Drug Preparation and Administration
-
This compound: Formulate this compound in a vehicle solution suitable for intravenous injection (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).[3] Prepare fresh on each dosing day.
-
Paclitaxel: Dilute commercially available paclitaxel to the desired concentration with sterile saline.
-
Administration: Administer the vehicle, this compound, and/or paclitaxel via intravenous injection into the tail vein according to the specified dose and schedule.
Efficacy and Toxicity Assessment
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the mice for any clinical signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals exhibit signs of excessive toxicity.
Tissue Collection and Analysis
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weights.
-
Tissues can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3), or Western blotting to confirm target engagement.
Data Analysis
-
Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between the treatment and control groups using appropriate statistical tests (e.g., one-way ANOVA with post-hoc analysis).
-
Plot tumor growth curves and body weight changes over time for each group.
Conclusion
This document provides a comprehensive guide for the design and execution of in vivo xenograft studies to evaluate the preclinical efficacy of this compound. The provided protocols and diagrams serve as a foundational template that can be adapted for different cancer cell lines and in combination with other therapeutic agents. Adherence to rigorous experimental design and execution is critical for obtaining reliable and reproducible data to support the further clinical development of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (this compound) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gemcitabine and this compound, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
Preparing APG-1252 (Pelcitoclax) for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of APG-1252 (pelcitoclax), a potent, dual inhibitor of B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). This compound is a prodrug that is converted to its active metabolite, this compound-M1, in vivo. This document outlines detailed protocols for formulation, administration, and evaluation in preclinical cancer models, along with its mechanism of action and key quantitative data from published studies.
Mechanism of Action
This compound is a BH3 mimetic that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] In many cancer cells, these proteins are overexpressed and sequester pro-apoptotic proteins like BIM and PUMA, thereby preventing programmed cell death.[2] this compound and its active metabolite, this compound-M1, bind to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing the pro-apoptotic proteins.[2][3] This liberation of BIM and PUMA allows for the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in apoptosis.[1][4] The efficacy of this compound can be influenced by the expression levels of other anti-apoptotic proteins, such as Mcl-1, which is not targeted by this compound.[5]
Caption: Signaling pathway of this compound-mediated apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its active metabolite, this compound-M1, across various cancer cell lines, as well as the in vivo efficacy of this compound in xenograft models.
Table 1: In Vitro IC50 Values of this compound and this compound-M1
| Cell Line | Cancer Type | This compound IC50 (µM) | This compound-M1 IC50 (µM) |
| NCI-H146 | Small-Cell Lung Cancer (SCLC) | 0.247 | 0.009 |
| SNK-1 | Natural Killer/T-Cell Lymphoma (NK/TCL) | 2.652 ± 2.606 | 0.133 ± 0.056 |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | 1.568 ± 1.109 | 0.064 ± 0.014 |
| SNK-8 | Natural Killer/T-Cell Lymphoma (NK/TCL) | 0.557 ± 0.383 | 0.020 ± 0.008 |
| BON-1 | Pancreatic Neuroendocrine Tumor (pNET) | Not Reported | 0.43 |
| β-TC3 | Pancreatic Neuroendocrine Tumor (pNET) | Not Reported | 0.55 |
Data sourced from multiple preclinical studies.[3][6][7]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C%) |
| HGC-27 | Gastric Cancer | This compound + Paclitaxel | Not Specified | 20% |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound (65 mg/kg) | Twice or Once Weekly | 13.7% - 30.7% |
| SNK-6 | Natural Killer/T-Cell Lymphoma (NK/TCL) | This compound (100 mg/kg) | Twice or Once Weekly | 13.7% - 30.7% |
T/C% represents the median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage.[3][6]
Experimental Protocols
Formulation of this compound for In Vivo Administration
1. Intravenous (IV) Formulation [3]
-
Materials:
-
This compound powder
-
PEG 300 or PEG 400
-
Cremophor EL
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Prepare a 20% PCP solution by combining 15% (v/v) PEG (300 or 400) and 5% (v/v) Cremophor EL.
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the 20% PCP solution to the this compound powder.
-
Add 80% (v/v) PBS. If needed, adjust the pH to between 4.5 and 9.0 using a dilute NaOH solution.
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
The final solution should be clear. Prepare fresh on the day of use.
-
2. Oral or Intraperitoneal (IP) Formulation [8]
-
Protocol 1: Suspended Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (20%)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 10% (v/v) of the DMSO stock solution to 90% (v/v) of 20% SBE-β-CD in saline.
-
Mix thoroughly. Use sonication if precipitation occurs. This will result in a suspended solution.
-
-
-
Protocol 2: Clear Solution
-
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
For a final concentration of ≥ 2.5 mg/mL, add 10% (v/v) of the DMSO stock solution to 90% (v/v) of corn oil.
-
Mix thoroughly to obtain a clear solution.
-
-
In Vivo Xenograft Studies[2][3]
This protocol provides a general framework for evaluating the antitumor activity of this compound in a xenograft model. Specifics such as cell line, mouse strain, and tumor implantation site should be optimized for the cancer type under investigation.
Caption: General experimental workflow for in vivo xenograft studies.
-
Animal Models:
-
Immunocompromised mice (e.g., nude, SCID, or NSG) are typically used for human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
-
The choice of mouse strain should be appropriate for the specific tumor model.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel, at a predetermined concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per animal).
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Treatment and Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and vehicle control groups.
-
Administer this compound or the vehicle control according to the chosen route and schedule (e.g., intravenous administration once or twice weekly). Doses ranging from 25 to 100 mg/kg have been reported in preclinical studies.[8]
-
Measure tumor dimensions (length and width) and body weight regularly (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length × Width²)/2.[2]
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of unacceptable toxicity.
-
-
Pharmacodynamic and Efficacy Assessment:
-
At the end of the study, collect tumors for further analysis.
-
Assess target engagement by measuring the disruption of Bcl-xL:BIM and Bcl-xL:PUMA complexes via methods such as co-immunoprecipitation or ELISA.[3]
-
Evaluate the induction of apoptosis through techniques like TUNEL staining or cleavage of caspase-3 and PARP-1 by Western blot.[1]
-
Calculate the tumor growth inhibition (T/C%) to determine the efficacy of the treatment.
-
These protocols and application notes are intended to serve as a guide. Researchers should adapt and optimize these methods based on their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: APG-1252 in Combination with Paclitaxel for Small Cell Lung Cancer (SCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252, also known as Pelcitoclax, is a novel and potent dual inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) anti-apoptotic proteins.[1][2] In small cell lung cancer (SCLC), the overexpression of these proteins is a key mechanism for tumor cell survival and resistance to conventional therapies.[3] this compound is a prodrug that is converted to its active metabolite, this compound-M1, in vivo.[1][3] This therapeutic strategy aims to restore the intrinsic mitochondrial apoptotic pathway, leading to programmed cell death in malignant cells.[3][4]
Paclitaxel, a well-established chemotherapeutic agent, functions by stabilizing microtubules, which in turn leads to cell cycle arrest and apoptosis.[1] Preclinical studies have revealed a synergistic anti-tumor effect when this compound is combined with paclitaxel.[1][5] This enhanced efficacy is attributed to paclitaxel's ability to downregulate the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to the pro-apoptotic effects of this compound.[5][6] This document provides detailed application notes and protocols for the preclinical and clinical investigation of this compound in combination with paclitaxel for the treatment of SCLC.
Mechanism of Action: A Synergistic Approach
The combination of this compound and paclitaxel creates a multi-pronged attack on SCLC cells. This compound directly inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in SCLC and contribute to therapeutic resistance.[3] By binding to these proteins, this compound releases pro-apoptotic proteins, thereby triggering the caspase cascade and inducing apoptosis.[1][3]
Paclitaxel complements this action by not only inducing cell cycle arrest but also by downregulating Mcl-1, another crucial anti-apoptotic protein.[5] The reduction in Mcl-1 levels removes a key resistance mechanism to Bcl-2/Bcl-xL inhibition, thus potentiating the apoptotic signal initiated by this compound.[5][7] This synergistic interaction suggests that the combination therapy can overcome intrinsic and acquired resistance in SCLC.
Preclinical Data
In Vitro Synergy
The combination of this compound's active metabolite, this compound-M1, with paclitaxel has demonstrated significant synergistic anti-proliferative effects in various human SCLC cell lines.[1][5] The synergy is quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic effect.
| Cell Line | Drug Combination | Observation | Reference |
| NCI-H146 | This compound-M1 + Paclitaxel | Synergistic antiproliferative effects | [1][5] |
| NCI-H69 | This compound-M1 + Paclitaxel | Enhanced growth inhibition compared to single agents | [5] |
| NCI-H446 | This compound-M1 + Paclitaxel | Significant potentiation of antiproliferative activity | [5] |
In all evaluated SCLC cell lines, synergy with a CI < 0.9 was achieved at lower concentrations of this compound-M1 combined with paclitaxel.[5]
In Vivo Efficacy
In a xenograft model using the H146 SCLC cell line, the combination of pelcitoclax (this compound) and paclitaxel resulted in a marked reduction in tumor growth compared to either agent alone.[5] The efficacy is often expressed as the percentage of the mean tumor volume of the treated group to the mean tumor volume of the control group (T/C%). A lower T/C% indicates greater tumor growth inhibition.
| Treatment Group | Tumor Growth Inhibition (T/C%) | Reference |
| Paclitaxel alone | 50% | [5] |
| Pelcitoclax + Paclitaxel | 20% | [5] |
Clinical Data
A multi-center, open-label, Phase Ib/II study (NCT04210037) was conducted to evaluate the safety and efficacy of this compound in combination with paclitaxel in patients with relapsed/refractory SCLC.[8][9][10]
Study Design
-
Phase Ib: Dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound with a fixed dose of paclitaxel.[8]
-
Phase II: Simon two-stage design to evaluate the efficacy of the combination therapy, with the primary endpoint being the objective response rate (ORR).[8]
Patient Population
Patients with histologically or cytologically confirmed SCLC that had progressed on or after initial platinum-based therapy were eligible.[8] Key inclusion criteria included an ECOG performance status of 0-1 and adequate hematologic, renal, and liver function.[8]
Dosing Regimen
-
This compound (Pelcitoclax): 160 mg or 240 mg administered via intravenous (IV) infusion on Days 1, 8, and 15 of a 21-day cycle.[9]
-
Paclitaxel: 80 mg/m² administered on Days 1 and 8 of a 21-day cycle.[9]
Clinical Efficacy and Safety
As of December 20, 2021, 28 patients were enrolled in the study.[9] The RP2D of pelcitoclax was determined to be 240 mg.[9]
| Efficacy Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 25% (5 out of 20 evaluable patients) | [9] |
| Median Duration of Response | 83 days | [9] |
The combination was generally well-tolerated.[9] The most common treatment-related adverse events (TRAEs) of any grade included anemia, elevated ALT/AST, neutropenia, fatigue, leukopenia, and thrombocytopenia.[9] Grade 3-4 TRAEs were reported in 15 patients.[9] No dose-limiting toxicities were reported.[9]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines the methodology for assessing the anti-proliferative effects of this compound-M1 and paclitaxel in SCLC cell lines.
Materials:
-
SCLC cell lines (e.g., NCI-H146, NCI-H69, NCI-H446)
-
Complete cell culture medium
-
This compound-M1 (active metabolite of Pelcitoclax)
-
Paclitaxel
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed SCLC cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-M1 and paclitaxel, both individually and in combination at fixed ratios.
-
Treat the cells with the drug solutions and incubate for 48 hours.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Record the luminescence signal using a luminometer.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for each drug and combination.
-
Calculate the Combination Index (CI) to assess synergy.
In Vivo SCLC Xenograft Model
This protocol describes the establishment of a subcutaneous SCLC xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
NCI-H146 SCLC cell line
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel®
-
Pelcitoclax (this compound)
-
Paclitaxel
-
Dosing vehicles
-
Calipers
Procedure:
-
Culture NCI-H146 cells to the logarithmic growth phase.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.[4]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[4]
-
Monitor the mice for tumor development.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, paclitaxel alone, and combination).[4]
-
Administer the treatments according to the specified dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
Conclusion
The combination of the Bcl-2/Bcl-xL inhibitor this compound (Pelcitoclax) with paclitaxel represents a promising therapeutic strategy for patients with relapsed/refractory SCLC.[1] Preclinical data strongly support a synergistic anti-tumor effect, which is further corroborated by the modest but encouraging clinical activity observed in early phase trials.[5][9] The detailed protocols provided herein serve as a guide for researchers and clinicians to further investigate and potentially optimize this combination therapy for SCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Cell Lung Cancer Clinical Trial Pipeline Accelerates as 100+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multi-Center, Phase IB/II Study of Combination Treatment of this compound with Paclitaxel in Patients with Relapsed/Refractory Small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Study of this compound Plus Paclitaxel in Patients With Relapsed/Refractory Small Cell Lung Cancer [clin.larvol.com]
Application Notes and Protocols: Synergistic Effect of APG-1252 and Osimertinib in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard treatment for non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2] However, acquired resistance to osimertinib is a significant clinical challenge.[1] Preclinical and clinical studies have shown that combining osimertinib with APG-1252 (Pelcitoclax), a dual B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) inhibitor, can synergistically enhance anti-tumor activity and overcome resistance in EGFR-mutant NSCLC.[3][4][5] this compound works by blocking the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cancer cell death (apoptosis).[3][6] This document provides a summary of the available data and detailed protocols for key experiments to study the synergistic effects of this compound and osimertinib in NSCLC.
Data Presentation
In Vitro Efficacy of this compound and Osimertinib Combination
The following table summarizes the in vitro efficacy of the active metabolite of this compound, APG1252-M1, in combination with osimertinib in EGFR-mutant NSCLC cell lines.
| Cell Line | Treatment | Concentration | Effect |
| PC-9 | APG1252-M1 + Osimertinib | 100 nM + 1.5 nM | Synergistic decrease in cell survival and enhanced apoptosis |
| H1975 | APG1252-M1 + Osimertinib | 500 nM + 50 nM | Synergistic decrease in cell survival and enhanced apoptosis |
Data synthesized from preclinical studies investigating the combination of APG1252-M1 and osimertinib.[7]
Clinical Efficacy of this compound and Osimertinib Combination in EGFR TKI-Naïve Patients
The following table presents clinical data from a Phase Ib study of this compound in combination with osimertinib in EGFR TKI-naïve NSCLC patients.
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) |
| EGFR-TKI-naïve | 26 | 80.8% |
| EGFR-TKI-naïve with TP53 and EGFR mutations | 16 | 87.5% |
Data from the ESMO 2023 presentation on the clinical study of pelcitoclax combined with osimertinib.[6][8]
Clinical Efficacy in Osimertinib-Resistant NSCLC
In a cohort of patients with acquired resistance to third-generation EGFR TKIs, the combination of this compound and osimertinib demonstrated promising activity.
| Patient Cohort | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Osimertinib-resistant | 20 | 15% | 80% |
Data from the WCLC 2021 presentation on the clinical study of pelcitoclax combined with osimertinib.[9]
Mandatory Visualizations
Caption: Synergistic inhibition of EGFR and Bcl-2/Bcl-xL pathways.
Caption: Experimental workflow for cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and osimertinib, alone and in combination, and to calculate the combination index (CI) to assess synergy.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or its active metabolite APG1252-M1)
-
Osimertinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and osimertinib in complete culture medium.
-
For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs at various concentrations. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and mix gently.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and osimertinib, alone and in combination.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound and Osimertinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, osimertinib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound and osimertinib on the expression of proteins involved in the EGFR and apoptotic pathways.
Materials:
-
NSCLC cell lines
-
This compound and Osimertinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Bcl-2, anti-Bcl-xL, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the this compound and osimertinib combination in a NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
NSCLC cells (e.g., osimertinib-resistant PC-9 or H1975)
-
Matrigel
-
This compound and Osimertinib formulations for in vivo administration
-
Calipers and animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, osimertinib alone, combination).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and dosage. For example, osimertinib can be administered orally daily, and this compound can be administered intravenously weekly.[10]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint:
-
Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Compare the efficacy of the combination treatment to the single-agent treatments.
-
Conclusion
The combination of this compound and osimertinib represents a promising therapeutic strategy for overcoming resistance and enhancing treatment efficacy in EGFR-mutant NSCLC. The provided data and protocols offer a framework for researchers to further investigate the synergistic effects of this combination and to elucidate the underlying molecular mechanisms. These studies are crucial for the continued development and clinical application of this novel therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor Pelcitoclax (this compound) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Inhibition of Bcl-2 and Bcl-xL overcomes the resistance to the third-generation EGFR tyrosine kinase inhibitor osimertinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (this compound) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC - [ascentage.com]
- 7. researchgate.net [researchgate.net]
- 8. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (this compound) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 9. A Study of this compound Plus Osimertinib(AZD9291) in EGFR TKI Resistant NSCLC Patients [clin.larvol.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Assessing APG-1252 Induced Apoptosis with Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252, a novel and potent small-molecule inhibitor, is a promising agent in oncology research. It functions as a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] Overexpression of Bcl-2 and Bcl-xL is a key mechanism by which cancer cells evade apoptosis, or programmed cell death, contributing to tumor progression and resistance to therapy. This compound is a prodrug that is converted to its active metabolite, this compound-M1, in vivo. For in vitro studies, it is recommended to use the active metabolite, this compound-M1, to directly assess its biological activity.[3][4]
This compound-M1 acts as a BH3 mimetic, binding to the BH3 groove of Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins such as Bax and Bak.[4] This disruption leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.[1][5]
A standard and reliable method to assess apoptosis is through Annexin V staining followed by flow cytometry. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid intercalator, is used as a viability dye. PI is excluded from viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
These application notes provide detailed protocols for assessing this compound-M1-induced apoptosis using Annexin V staining and present quantitative data from various cancer cell lines.
Data Presentation
The pro-apoptotic activity of this compound-M1 has been evaluated in a range of cancer cell lines. The following tables summarize the dose-dependent effects of this compound-M1 on the induction of apoptosis, as measured by Annexin V staining.
| Cell Line | Cancer Type | This compound-M1 Concentration (nmol/L) | % Annexin V Positive Cells (Early + Late Apoptosis) | Treatment Duration |
| NCI-H446 | Small Cell Lung Cancer | 50 | 34.79% | 24 hours[6] |
| NCI-H446 | Small Cell Lung Cancer | 200 | 58.58% | 24 hours[6] |
| AGS | Gastric Carcinoma | 1000 (1 µM) | ~22% | 48 hours[7] |
| N87 | Gastric Carcinoma | 1000 (1 µM) | Not specified, but showed a significant increase | 48 hours[7] |
| HCT116 | Colorectal Cancer | Not specified, but induced rapid apoptosis | Not specified, but induced rapid apoptosis | 24 hours[8] |
| HCC2998 | Colorectal Cancer | Not specified, but induced rapid apoptosis | Not specified, but induced rapid apoptosis | 24 hours[8] |
| SW480 | Colorectal Cancer | Not specified, but induced rapid apoptosis | Not specified, but induced rapid apoptosis | 24 hours[8] |
| Cell Line | Cancer Type | IC50 (µmol/L) |
| AGS | Gastric Carcinoma | 1.146 ± 0.56[7] |
| N87 | Gastric Carcinoma | 0.9007 ± 0.23[7] |
Experimental Protocols
Protocol 1: Assessing Apoptosis in Adherent Cells Treated with this compound-M1 using Annexin V/PI Staining
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound-M1 (active metabolite)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed adherent cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound-M1 in DMSO.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound-M1 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound-M1 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which may contain detached apoptotic cells, into a separate conical tube for each condition.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Monitor the detachment under a microscope to avoid over-trypsinization.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the collected supernatant from the previous step.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell concentration is typically 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other fluorescent conjugate) and 5 µL of Propidium Iodide (PI) to the cell suspension. The volumes may vary depending on the kit manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 2: Assessing Apoptosis in Suspension Cells Treated with this compound-M1 using Annexin V/PI Staining
Materials:
-
Suspension cancer cell line of interest
-
Complete cell culture medium
-
This compound-M1 (active metabolite)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), sterile
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent)
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed suspension cells in a flask or multi-well plate at a density that allows for logarithmic growth.
-
Add the desired final concentrations of this compound-M1 or vehicle control (DMSO) to the cell suspension.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours) in a humidified incubator (37°C, 5% CO2).
-
-
Cell Harvesting:
-
Transfer the cells and medium to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Follow steps 4.1 to 4.5 from Protocol 1.
-
-
Flow Cytometry Analysis:
-
Follow steps 5.1 to 5.4 from Protocol 1.
-
Mandatory Visualization
Caption: this compound-M1 Signaling Pathway in Apoptosis Induction.
Caption: Experimental Workflow for Annexin V/PI Staining.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to this compound-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: APG-1252 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252 (Pelcitoclax) is a potent, second-generation dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL), key anti-apoptotic proteins frequently overexpressed in various malignancies. As a BH3 mimetic, this compound restores the intrinsic apoptotic pathway in cancer cells. It is important to note that this compound is a prodrug that is converted in vivo to its more active metabolite, this compound-M1.[1][2] For in vitro studies, this compound-M1 is often the compound of choice to ensure accurate assessment of cytotoxic potential.[1] These application notes provide detailed information and protocols regarding the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and preclinical studies.
Data Presentation: Solubility and Stability
The following table summarizes the known quantitative data for the solubility and stability of this compound in DMSO.
| Parameter | Solvent | Concentration | Temperature | Duration | Notes |
| Solubility | DMSO | ≥ 100 mg/mL (78.01 mM) | 25°C | N/A | Saturation unknown.[3][4][5] |
| DMSO | 10 mM | N/A | N/A | [6] | |
| Stability of Stock Solution | DMSO | Various | -80°C | 6 months | Recommended storage to prevent degradation from repeated freeze-thaw cycles.[3][4] |
| DMSO | Various | -20°C | 1 month | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL). It is crucial to use a new, anhydrous grade of DMSO, as its hygroscopic nature can impact solubility.[3]
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation or phase separation is observed, sonicate the solution for 5-10 minutes or warm it gently (e.g., in a 37°C water bath) to aid dissolution.[3]
-
Once the powder is completely dissolved, aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Protocol 2: General Protocol for Kinetic Solubility Assessment of this compound in DMSO/Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is relevant for cell-based assays. This method can be adapted for nephelometric or UV-spectrophotometric analysis.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well microplates (clear for UV-Vis, black or white for nephelometry)
-
Nephelometer or UV-Vis microplate reader
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution in triplicate. Include DMSO-only wells as a control.
-
Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired concentrations of this compound. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the contents of the wells thoroughly using a plate shaker for 1-2 minutes.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
For Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the DMSO control indicates the formation of a precipitate.
-
For UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering (nephelometry) or a linear relationship between concentration and absorbance (UV-Vis) is observed.
Protocol 3: General Protocol for Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure to assess the stability of this compound in a DMSO stock solution over time. A validated, stability-indicating HPLC method is required for accurate quantification.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
At time zero (T=0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system to obtain the initial peak area of this compound.
-
Store the stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve an aliquot of the stored stock solution.
-
Dilute the aliquot in the same manner as the T=0 sample and analyze by HPLC.
-
Data Analysis:
-
Monitor the peak area of the this compound parent peak over time. A decrease in the peak area suggests degradation.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The stability of the compound is determined by the time it takes for the concentration to fall below a certain threshold (e.g., 90%).
-
Visualizations
Conclusion
This compound is highly soluble in DMSO, and stock solutions can be prepared at concentrations of at least 100 mg/mL. For optimal stability, it is recommended to prepare single-use aliquots and store them at -80°C. The provided protocols offer a framework for the preparation, solubility assessment, and stability testing of this compound in DMSO. Researchers should adapt these general protocols to their specific experimental needs and validate their methods accordingly. Further studies are required to establish a comprehensive temperature-dependent solubility profile and to identify potential degradation products in DMSO under various storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APG-1252 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-1252 (Pelcitoclax) is a potent, second-generation, selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-extra-large (Bcl-xL).[1][2][3] These proteins are frequently overexpressed in various cancer cells, contributing to tumor initiation, progression, and resistance to chemotherapy.[2][4] this compound functions as a BH3 mimetic, binding to the hydrophobic grooves of Bcl-2 and Bcl-xL to restore the intrinsic mitochondrial pathway of apoptosis.[1][5] This action leads to the release of pro-apoptotic proteins, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade, ultimately resulting in programmed cell death.[1][4][6]
Notably, this compound is a prodrug that is converted in vivo to its more active metabolite, this compound-M1.[1][3][5] For in vitro experiments, it is highly recommended to use the active metabolite, this compound-M1, to ensure an accurate assessment of its cytotoxic and pro-apoptotic potential.[5]
Data Presentation: Recommended Concentrations for In Vitro Use
The half-maximal inhibitory concentration (IC50) values of this compound and its active metabolite, this compound-M1, have been determined in various cancer cell lines. The following tables summarize these findings to guide concentration selection for in vitro experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNK-1 | Natural Killer/T-Cell Lymphoma | 2.652 ± 2.606 | [6] |
| SNK-6 | Natural Killer/T-Cell Lymphoma | 1.568 ± 1.109 | [6] |
| SNK-8 | Natural Killer/T-Cell Lymphoma | 0.557 ± 0.383 | [6] |
| NCI-H146 | Small Cell Lung Cancer | 0.247 | [7] |
Table 2: IC50 Values of this compound-M1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNK-1 | Natural Killer/T-Cell Lymphoma | 0.133 ± 0.056 | [5][6] |
| SNK-6 | Natural Killer/T-Cell Lymphoma | 0.064 ± 0.014 | [5][6] |
| SNK-8 | Natural Killer/T-Cell Lymphoma | 0.020 ± 0.008 | [5][6] |
| NCI-H146 | Small Cell Lung Cancer | 0.009 | [7][8] |
| AGS | Gastric Cancer | 1.146 | [8] |
| N87 | Gastric Cancer | 0.9007 | [8] |
| HT29 | Colorectal Cancer | >10 | [8] |
| HCT116 | Colorectal Cancer | <1 | [8] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound and its active metabolite this compound-M1 are BH3 mimetics that inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This inhibition disrupts the sequestration of pro-apoptotic proteins like BIM, PUMA, BAX, and BAK, leading to the activation of the intrinsic apoptosis pathway.[1][5][6]
Caption: this compound-M1 inhibits Bcl-2/Bcl-xL, initiating apoptosis.
Interaction with JAK-2/STAT3/MCL-1 Signaling
In some cancers, such as nasopharyngeal carcinoma, the combination of this compound with other agents like gemcitabine has been shown to synergistically suppress tumor growth by blocking the JAK-2/STAT3/MCL-1 signaling pathway.[9] Myeloid cell leukemia-1 (MCL-1) is another anti-apoptotic protein, and its downregulation can sensitize cells to Bcl-2/Bcl-xL inhibition.[2][7]
Caption: this compound combination therapy logic.
General Experimental Workflow
A typical workflow for evaluating the in vitro efficacy of this compound-M1 involves cell culture, compound treatment, and subsequent analysis of cell viability and apoptosis.
Caption: General workflow for in vitro this compound-M1 studies.
Experimental Protocols
Stock Solution Preparation
For in vitro experiments, a stock solution of this compound-M1 should be prepared in anhydrous Dimethyl Sulfoxide (DMSO).[1][5]
-
Equilibrate: Allow the this compound-M1 powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).[5]
-
Mix: Vortex the solution thoroughly to ensure complete dissolution. Sonication can be used if necessary.
-
Store: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (Luminescence-Based, e.g., CellTiter-Glo®)
This assay quantifies ATP levels, which is an indicator of metabolically active cells.[2][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound-M1 stock solution
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multimode plate reader with luminescence detection
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.[5] Incubate overnight to allow for cell attachment.[2][5]
-
Compound Preparation: Prepare serial dilutions of the this compound-M1 stock solution in culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).[5] It is critical to ensure the final DMSO concentration is consistent and non-toxic (typically <0.1% to 0.5%).[1][5]
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound-M1. Include a vehicle control (DMSO-treated) and a negative control (medium only).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2][5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound-M1 stock solution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with the desired concentrations of this compound-M1 for the chosen time period (e.g., 24 or 48 hours).[8] Include a vehicle control.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[10]
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.[10]
-
-
Washing: Wash the cell pellet with cold PBS.[2]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Use unstained and single-stained controls for compensation and gating. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.[11][12]
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels, transfer buffer, and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bcl-xL, Mcl-1, Caspase-3, PARP, BAX, BAK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[11][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Mix cell lysate with SDS sample buffer and boil for 5 minutes.[13]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane and separate by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Gemcitabine and this compound, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to this compound-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.origene.com [cdn.origene.com]
Troubleshooting & Optimization
troubleshooting APG-1252 in vitro experiment variability
Welcome to the technical support center for APG-1252 (pelcitoclax). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with this novel dual Bcl-2/Bcl-xL inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound, also known as pelcitoclax, is a potent small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2][3][4] As a BH3 mimetic, this compound mimics the action of pro-apoptotic BH3-only proteins (like BIM and PUMA).[4] This action disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic effector proteins BAX and BAK.[4][5] The release of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately triggering apoptosis.[1][4]
Q2: Should I use this compound or its active metabolite, this compound-M1, for in vitro experiments?
A2: For in vitro cell-based assays, it is highly recommended to use the active metabolite, this compound-M1.[4] this compound is a prodrug that is converted in vivo to this compound-M1.[1][2][4] Using this compound-M1 directly in in vitro experiments will yield more direct, potent, and consistent results.[4][6]
Q3: Why am I observing significant variability in the IC50 values of this compound-M1 between different cell lines?
A3: The sensitivity of cancer cell lines to this compound-M1 is critically influenced by the expression levels of Bcl-2 family proteins.[7] A key factor conferring resistance is the high expression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), which is not effectively targeted by this compound.[4][7] Cell lines with high Mcl-1 levels are generally less sensitive.[7][8][9] The relative expression levels of Bcl-2, Bcl-xL, and pro-apoptotic proteins like BAX and BAK also play a crucial role in determining the cellular response.[7]
Q4: How can Mcl-1-mediated resistance to this compound-M1 be overcome in in vitro models?
A4: To overcome Mcl-1-mediated resistance, you can employ a combination therapy approach. Co-treatment with an Mcl-1 inhibitor has been shown to synergistically enhance this compound-M1-induced apoptosis in resistant cell lines.[7][8][9] Alternatively, combining this compound-M1 with agents that downregulate Mcl-1, such as taxanes, can increase its efficacy.[10]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells is seeded across all wells and experiments. Perform cell counts accurately before seeding. |
| Cell Health and Passage Number | Use cells in the logarithmic growth phase and maintain a consistent passage number. High passage numbers can lead to phenotypic changes. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| Incomplete Solubilization of this compound-M1 | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Gentle heating or sonication may aid dissolution.[2] |
| Vehicle (DMSO) Toxicity | The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[11] Always include a vehicle-only control.[12] |
| Assay-Specific Issues | For tetrazolium-based assays (MTT, MTS), ensure complete solubilization of the formazan product.[13] For luminescence-based assays (CellTiter-Glo), allow the plate and reagents to equilibrate to room temperature before use to ensure stable enzyme activity.[11][14] |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.[4] |
| Harsh Cell Detachment Methods (for adherent cells) | Prolonged or harsh trypsinization can damage cell membranes, leading to false-positive Annexin V staining.[6] Consider using a gentler detachment reagent like Accutase or scraping the cells.[6] |
| Loss of Apoptotic Cells | During harvesting, collect both the supernatant containing floating apoptotic cells and the adherent cells to get a complete picture of apoptosis.[6] |
| Incorrect Flow Cytometer Settings | Use appropriate controls (unstained and single-stained cells) to set up compensation and gates correctly.[4] Ensure instrument settings are optimized for each experiment. |
| Reagent Quality | Use fresh apoptosis staining reagents as their performance can degrade over time. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and its Active Metabolite this compound-M1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer | This compound-M1 | 0.009 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound | 2.652 ± 2.606 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound | 1.568 ± 1.109 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound | 0.557 ± 0.383 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound-M1 | 0.133 ± 0.056 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound-M1 | 0.064 ± 0.014 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound-M1 | 0.020 ± 0.008 |
Data compiled from published studies.[5][10]
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound-M1 in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.[11]
-
Treatment: Remove the old medium and add the drug-containing medium to the respective wells. Include vehicle-only and medium-only (background) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]
-
Add CellTiter-Glo® reagent to each well (typically in a 1:1 ratio with the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.[4]
-
Compound Preparation: Prepare a stock solution of this compound-M1 in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations.[4]
-
Treatment: Replace the medium with the drug-containing medium. Include a vehicle control group.[4]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).[4]
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., Accutase or gentle scraping).
-
Combine the detached cells with the supernatant from the first step.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.[4]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained and single-stained controls to set up compensation and gates.
Visualizations
Caption: this compound-M1 signaling pathway leading to apoptosis.
Caption: General workflow for troubleshooting this compound experiment variability.
Caption: Logical relationships between experimental issues and root causes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Cell Lung Cancer Clinical Trial Pipeline Accelerates as 100+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to this compound-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to this compound-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
optimizing APG-1252 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of APG-1252 (pelcitoclax) to minimize off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as pelcitoclax, is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2][3] It functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic proteins like BIM and PUMA.[3] This disruption leads to the activation of BAX and BAK, which in turn cause mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.[2][4] this compound is a prodrug that is converted in vivo to its more active metabolite, this compound-M1.[2][4][5] This conversion is reportedly higher in tumor tissues compared to plasma, which may contribute to a wider therapeutic window.[4]
Q2: What are the primary on-target and potential off-target effects of this compound?
A2: The primary on-target toxicity associated with this compound is thrombocytopenia (a reduction in platelet count).[3] This is a class effect for Bcl-xL inhibitors, as Bcl-xL is crucial for the survival of mature platelets.[3] The prodrug design of this compound aims to mitigate this by reducing systemic exposure to the active metabolite.[4] Other reported treatment-related adverse events in clinical studies include elevations in liver transaminases (ALT/AST), neutropenia, anemia, and fatigue.[1][6] While specific off-target protein binding has not been extensively detailed in the provided literature, it is a general principle that small molecule inhibitors can have off-target interactions.[3] Therefore, it is crucial to include appropriate controls in experiments to differentiate between specific, on-target apoptosis and non-specific cytotoxicity.[3]
Q3: How can I optimize the dosage of this compound to maximize efficacy and minimize toxicity?
A3: Dosage optimization for this compound requires a careful balance between achieving therapeutic concentrations in the tumor and minimizing systemic toxicities, particularly thrombocytopenia. A dose-escalation study design is a common approach in both preclinical and clinical settings.[7] In preclinical xenograft models, intermittent dosing schedules (e.g., once or twice weekly) have been shown to be effective and well-tolerated.[1][4] For in vitro studies, it is recommended to perform a dose-response curve to determine the IC50 value in the cell line of interest and to use concentrations around this value for mechanistic studies. It is also important to consider that the active metabolite, this compound-M1, is significantly more potent in vitro than the prodrug this compound.[1][4]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed in my control cell line with low Bcl-2/Bcl-xL expression.
-
Possible Cause: High drug concentration leading to non-specific, off-target effects.[3]
-
Troubleshooting Step: Perform a comprehensive dose-response analysis to determine if the observed toxicity occurs at concentrations significantly higher than the established IC50 for sensitive cell lines.
-
Possible Cause: Vehicle toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.
-
Troubleshooting Step: Always include a vehicle-only control group at the highest equivalent concentration to assess the impact of the solvent on cell viability.
-
Possible Cause: Cell line contamination or misidentification.
-
Troubleshooting Step: Verify the identity and purity of your cell line using appropriate methods such as STR profiling and mycoplasma testing.
Problem 2: Limited efficacy is observed in my in vivo xenograft model despite using a previously reported effective dose.
-
Possible Cause: Insufficient conversion of the prodrug this compound to its active metabolite this compound-M1 in the specific tumor model.
-
Troubleshooting Step: If possible, perform pharmacokinetic analysis to measure the levels of both this compound and this compound-M1 in plasma and tumor tissue to ensure adequate drug exposure and conversion.
-
Possible Cause: The tumor model may have intrinsic resistance mechanisms, such as high expression of the anti-apoptotic protein Mcl-1.[8]
-
Troubleshooting Step: Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK) in your tumor model. Combination therapy with agents that downregulate Mcl-1, such as taxanes, has shown synergistic effects with this compound.[1][9]
-
Possible Cause: Suboptimal dosing schedule.
-
Troubleshooting Step: Explore alternative dosing schedules, such as increasing the frequency or duration of treatment, while closely monitoring for signs of toxicity.
Data Presentation
Table 1: In Vitro Potency of this compound and its Active Metabolite this compound-M1
| Cell Line | Cancer Type | IC50 of this compound (µM) | IC50 of this compound-M1 (µM) | Reference |
| NCI-H146 | Small Cell Lung Cancer | 0.247 | 0.009 | [1] |
| SNK-1 | Natural Killer/T-cell Lymphoma | 2.652 ± 2.606 | 0.133 ± 0.056 | [4] |
| SNK-6 | Natural Killer/T-cell Lymphoma | 1.568 ± 1.109 | 0.064 ± 0.014 | [4] |
| SNK-8 | Natural Killer/T-cell Lymphoma | 0.557 ± 0.383 | 0.020 ± 0.008 | [4] |
Table 2: Overview of this compound Clinical Trials and Reported Adverse Events
| Clinical Trial Identifier | Cancer Type(s) | Combination Agent(s) | Key Reported Treatment-Related Adverse Events (Any Grade) | Reference |
| NCT04210037 | Relapsed/Refractory Small-Cell Lung Cancer | Paclitaxel | Anemia (32.1%), ALT/AST elevation (28.6% each), Neutropenia (25%), Fatigue, Leukopenia, Thrombocytopenia (21.4% each) | [6] |
| NCT04001777 | EGFR-mutant Non-Small Cell Lung Cancer | Osimertinib | Increased AST (90%), Increased ALT (85%), Reduced platelets (40%), Diarrhea (40%) | [10] |
| First-in-human study | Metastatic Solid Tumors | Single agent | Transaminase elevations, Reduced platelets | [1] |
Experimental Protocols
1. Cell Proliferation Assay (based on MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound or this compound-M1 in the appropriate cell culture medium. Add the drug solutions to the wells, including a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 65 mg/kg, twice weekly).[4] The control group should receive the vehicle solution.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. The tumor growth inhibition (TGI) can be calculated.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Workflow for optimizing this compound dosage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Managing APG-1252-Induced Thrombocytopenia in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the dual BCL-2/BCL-xL inhibitor, APG-1252 (pelcitoclax), in preclinical animal models. It provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to effectively manage the on-target effect of thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in platelet counts in our animal models after administering this compound. Is this expected?
A1: Yes, a decrease in platelet count, known as thrombocytopenia, is an expected and well-documented on-target effect of this compound.[1] This occurs because this compound inhibits B-cell lymphoma-extra large (BCL-xL), a protein that is crucial for the survival of platelets.[1][2] By inhibiting BCL-xL, this compound triggers the intrinsic apoptotic pathway in platelets, leading to their clearance from circulation.[1]
Q2: What is the underlying mechanism of this compound-induced thrombocytopenia?
A2: The survival of platelets is highly dependent on the anti-apoptotic protein BCL-xL. BCL-xL sequesters pro-apoptotic proteins such as BAK and BAX, preventing them from initiating apoptosis. This compound, as a dual BCL-2/BCL-xL inhibitor, binds to BCL-xL, releasing BAK and BAX. This leads to the activation of the caspase cascade and subsequent platelet apoptosis.[1]
Q3: How does the prodrug nature of this compound help in managing thrombocytopenia?
A3: this compound is a phosphate prodrug that is converted to its active metabolite, this compound-M1, by phosphatases. These enzymes are more active in the tumor microenvironment compared to the systemic circulation.[1] This targeted activation is designed to minimize the exposure of circulating platelets to the active drug, thereby reducing the severity of thrombocytopenia.[1] In preclinical models, the prodrug this compound has been reported to have 30-fold less platelet cytotoxicity than its active metabolite, this compound-M1.[1]
Q4: What are the recommended strategies to mitigate this compound-induced thrombocytopenia in our animal studies?
A4: Several strategies can be employed:
-
Dosing Schedule Optimization: Modifying the dosing schedule can significantly impact the degree of thrombocytopenia. Clinical data for pelcitoclax suggest that a once-weekly (QW) dosing schedule results in less frequent and severe platelet reductions compared to a twice-weekly (BIW) schedule.[1]
-
Dose-Escalation and Lead-in Dosing: Implementing a "lead-in" period with a lower, sub-therapeutic dose before escalating to the full therapeutic dose can help mitigate the initial sharp drop in platelet counts.[1] This strategy is thought to allow the bone marrow to compensate by increasing platelet production.
-
Combination Therapy: Using this compound in combination with other anti-cancer agents may allow for a lower, better-tolerated dose of this compound while still achieving synergistic anti-tumor effects.[1][3]
Q5: What is the expected timeline for platelet nadir and recovery after this compound administration?
A5: Based on studies with the related BCL-xL inhibitor navitoclax, the platelet count typically reaches its lowest point (nadir) within 24 to 72 hours after the initial dose.[4] Following the nadir, platelet counts generally begin to recover, even with continued dosing, and can return to near baseline levels during off-drug periods in intermittent dosing schedules.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpectedly Severe Thrombocytopenia | 1. Incorrect Drug Form: Administering the active metabolite (this compound-M1) instead of the prodrug (this compound).2. Dosing Error: Higher than intended dose administered.3. Animal Strain Sensitivity: Some mouse or rat strains may be more sensitive to BCL-xL inhibition. | 1. Verify Drug Identity: Ensure you are using the this compound prodrug for in vivo administration.2. Double-Check Calculations: Carefully review all dose calculations and dilutions.3. Literature Review/Pilot Study: Review literature for known strain sensitivities or conduct a small pilot study to determine the tolerability in your specific animal model. |
| High Variability in Platelet Counts Between Animals in the Same Group | 1. Inconsistent Drug Administration: Variability in injection volume or rate.2. Individual Animal Physiology: Natural biological variation in drug metabolism or platelet turnover rates. | 1. Standardize Administration Technique: Ensure all personnel are trained and consistent in their drug administration methods.2. Increase Group Size: A larger number of animals per group can help to improve statistical power and account for individual variability. |
| Difficulty Achieving Anti-Tumor Efficacy Without Inducing Significant Thrombocytopenia | 1. Narrow Therapeutic Window: The effective dose for tumor inhibition may be close to the dose that causes severe thrombocytopenia in your specific model.2. Tumor Model Resistance: The tumor model may not be highly dependent on BCL-2/BCL-xL for survival. | 1. Implement Mitigation Strategies: Utilize dosing schedule optimization (e.g., QW dosing) and/or a lead-in dosing regimen.2. Combination Therapy: Explore combining this compound with another anti-cancer agent to potentially lower the required dose of this compound.3. Confirm Target Dependence: Evaluate the expression levels of BCL-2 family proteins (BCL-2, BCL-xL, MCL-1) in your tumor model to confirm its dependence on BCL-2/BCL-xL. |
| Signs of Bleeding in Animals (e.g., petechiae, hematuria) | 1. Severe Thrombocytopenia: Platelet counts have dropped to a critically low level.2. Concurrent Coagulopathy: The animal model may have an underlying or induced coagulation disorder. | 1. Monitor Platelet Counts Closely: Increase the frequency of platelet monitoring.2. Assess Bleeding Risk: Perform a standardized bleeding assessment (see Experimental Protocols).3. Consider Dose Reduction/Interruption: If bleeding is observed, consider reducing the dose or temporarily interrupting treatment. |
Quantitative Data
Table 1: Relative Platelet Cytotoxicity of this compound (Prodrug) vs. This compound-M1 (Active Metabolite)
| Compound | Metric | Value | Reference |
| This compound (Prodrug) | Platelet Cytotoxicity | 30-fold less than this compound-M1 | [1] |
| This compound-M1 (Active) | Platelet Cytotoxicity | 30-fold more than this compound | [1] |
Table 2: Representative Platelet Count Nadir with Navitoclax (a related BCL-2/BCL-xL inhibitor) in Patients with Relapsed or Refractory CLL
| Dose | Mean Platelet Nadir (± SD) x 10⁹/L |
| 10 mg | 111 ± 12 |
| 110 mg | 67 ± 51 |
| 200 mg | 46 ± 9 |
| 250 mg | 26 ± 5 |
| Data from a phase I study of navitoclax, presented as a reference for the dose-dependent effect on platelets.[5] |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in a Xenograft Mouse Model
Objective: To accurately monitor changes in platelet counts in mice following the administration of this compound.
Materials:
-
This compound (pelcitoclax)
-
Vehicle control solution
-
Female Balb/c nude mice (6-8 weeks old) with subcutaneous tumor xenografts
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Automated hematology analyzer calibrated for mouse blood or a hemocytometer
-
Pipettes and sterile tips
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 20-50 µL) from each mouse via the tail vein or saphenous vein into an anticoagulant tube.
-
Drug Administration: Administer this compound or vehicle control intravenously (IV) according to the study design (e.g., specific dose and schedule).
-
Post-Treatment Blood Collection: Collect blood samples at predetermined time points post-administration. A recommended schedule to capture the platelet nadir and recovery is 2, 6, 24, 48, and 72 hours after the first dose, and then every 2-3 days thereafter.[1]
-
Platelet Counting:
-
Automated Method (Recommended): Use an automated hematology analyzer calibrated for mouse blood for accurate and efficient platelet counting.
-
Manual Method: If an automated analyzer is not available, perform manual platelet counting using a hemocytometer following standard laboratory procedures.
-
-
Data Analysis:
-
Calculate the absolute platelet count for each animal at each time point.
-
Express the platelet count as a percentage of the baseline value for each animal to normalize the data.
-
Determine the platelet nadir (the lowest platelet count recorded) for each animal and the time to nadir.
-
Graph the mean platelet counts (or percentage of baseline) for each treatment group over time to visualize the kinetics of thrombocytopenia and recovery.
-
Protocol 2: Assessment of Bleeding Risk Using a Tail Bleeding Assay
Objective: To assess the functional consequence of thrombocytopenia by measuring bleeding time in mice.
Materials:
-
Mice treated with this compound or vehicle control
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Scalpel or sharp razor blade
-
50 mL conical tube or beaker filled with 37°C saline
-
Filter paper
-
Timer
Procedure:
-
Anesthesia: Anesthetize the mouse according to an approved institutional protocol.
-
Tail Transection: Once the mouse is fully anesthetized, carefully transect 3 mm from the distal tip of the tail using a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the tail in the tube of 37°C saline and start a timer.
-
Monitoring Cessation of Bleeding: Observe the tail for the cessation of bleeding. Bleeding is considered to have stopped when there is no visible stream of blood for a continuous period of 30 seconds.
-
Blotting (Alternative Method): Alternatively, after tail transection, gently blot the tail tip on a piece of filter paper every 30 seconds until no new blood spot appears. The time to cessation of bleeding is recorded.
-
Cut-off Time: A maximum observation time (e.g., 10-15 minutes) should be established. If bleeding has not stopped by this time, the bleeding time is recorded as the cut-off time, and pressure should be applied to the tail to stop the bleeding.
-
Data Analysis:
-
Record the bleeding time in seconds for each animal.
-
Compare the mean bleeding times between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced platelet apoptosis.
Caption: Experimental workflow for managing thrombocytopenia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
APG-1252 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with APG-1252 (Pelcitoclax).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as Pelcitoclax, is a potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL).[1] As a BH3 mimetic, it functions by mimicking the action of pro-apoptotic BH3-only proteins, binding to and neutralizing Bcl-2 and Bcl-xL. This restores the intrinsic mitochondrial pathway of apoptosis, ultimately leading to programmed cell death in cancer cells that overexpress these anti-apoptotic proteins.[1] It is important to note that this compound is a prodrug that is converted to its more active metabolite, this compound-M1, in vivo.[1]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: The primary recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1] It is critical to use a new, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1][2]
Q3: How should this compound stock solutions be stored to maintain stability and solubility?
A3: this compound powder should be stored at -20°C. To prevent condensation, allow the vial to equilibrate to room temperature before opening. For stock solutions prepared in DMSO, it is advisable to create aliquots and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to minimize freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Solubility Issues
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended.
-
Solution: First, prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. From this stock, you can make serial dilutions into your aqueous experimental medium. Ensure the final DMSO concentration in your assay is low enough (typically <0.5% v/v) to not affect the biological system.
Issue 2: Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous medium.
-
Possible Cause: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution.
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to your cells.
-
Gentle Warming and Sonication: Gently warm the solution to 37-50°C or use a bath sonicator to aid in dissolution.
-
Fresh Dilutions: Prepare fresh dilutions from your high-concentration stock solution immediately before use.
-
Dropwise Addition: Add the this compound stock solution to the aqueous medium dropwise while gently vortexing to ensure rapid and even mixing.[1]
-
Centrifugation: After dilution, centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any micro-precipitates. Use the supernatant for your experiment.
-
Issue 3: Difficulty dissolving this compound even in DMSO.
-
Possible Cause: While less common, very high concentrations or issues with the solid-state form of the compound could present challenges.
-
Solutions:
-
Gentle Heating: Warm the DMSO solution to 37-50°C.
-
Sonication: Use a bath sonicator to break up any aggregates.
-
Alternative Solvents: If DMSO is not suitable for your application, other solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.
-
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound (Pelcitoclax) | DMSO | ≥ 100 mg/mL (≥ 78.01 mM) | Saturation unknown.[2][3] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (1.95 mM) | Suspended solution; requires sonication.[2][3] | |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (≥ 1.95 mM) | Clear solution; saturation unknown.[2][3] | |
| This compound-M1 (BM-1244) | DMSO | 200 mg/mL (172.45 mM) | Requires sonication.[4] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes, calibrated pipette.
-
Procedure:
-
Aseptically weigh 1.282 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
In Vivo Formulation Protocols
-
Suspended Solution for Oral or Intraperitoneal Injection:
-
Clear Solution for Injection:
Visualizations
References
Navigating APG-1252 In Vivo Studies: A Technical Support Guide
SUZHOU, China and ROCKVILLE, MD., December 14, 2025 – To support researchers and drug development professionals in the successful in vivo application of APG-1252 (pelcitoclax), this technical support center provides essential guidance on mitigating potential toxicities. This compound is a potent, novel dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-xL, which has shown promise in preclinical and clinical settings for treating various cancers, including small-cell lung cancer (SCLC).[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the effective and safe use of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a BH3 mimetic that functions as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] It is a prodrug that is converted to its more active metabolite, this compound-M1, in vivo.[3][4] This active metabolite binds to Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and thereby initiating the intrinsic mitochondrial apoptosis pathway, which leads to caspase activation and cancer cell death.[3][5]
Q2: What are the expected on-target toxicities of this compound in vivo?
A2: The most significant and expected on-target toxicity of this compound is thrombocytopenia (a reduction in platelet count).[1][5] This occurs because Bcl-xL is crucial for the survival of mature platelets.[5] Inhibition of Bcl-xL by this compound leads to platelet apoptosis.[5] Other reported treatment-related adverse events in clinical studies, particularly in combination therapies, include elevations in liver transaminases (ALT and AST), neutropenia, anemia, and fatigue.[6][7]
Q3: How does the prodrug nature of this compound help mitigate toxicity?
A3: this compound was specifically designed as a prodrug to minimize systemic toxicities, primarily thrombocytopenia.[1][8] The conversion of this compound to its active metabolite, this compound-M1, is significantly higher in tumor tissues compared to plasma.[8] This preferential activation within the tumor microenvironment is intended to concentrate the therapeutic effect at the target site while reducing systemic exposure and sparing circulating platelets.[5][8]
Q4: Can this compound be combined with other therapies, and what are the potential toxicity implications?
A4: Yes, preclinical and clinical studies have shown that this compound can have synergistic anti-tumor effects when combined with other agents, such as taxanes (paclitaxel, docetaxel), gemcitabine, and EGFR inhibitors like osimertinib.[1][9][10] Combination therapies may enhance efficacy by downregulating the anti-apoptotic protein MCL-1.[1] However, combination regimens can also lead to an increased incidence and severity of adverse events. For instance, when combined with paclitaxel, common treatment-related adverse events include anemia, neutropenia, and thrombocytopenia.[6][7] Combination with osimertinib has been associated with transient thrombocytopenia and increased liver enzymes.[10][11]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Severe Thrombocytopenia Observed in Animal Models
-
Possible Cause: The dose of this compound may be too high for the specific animal model or strain, or the dosing schedule may be too frequent. Platelet sensitivity to Bcl-xL inhibition can vary between species and even strains.[5]
-
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose of this compound. A dose-response study is recommended to determine the optimal therapeutic window that balances anti-tumor efficacy with manageable thrombocytopenia.
-
Modify Dosing Schedule: A once-weekly (QW) dosing schedule has been shown to be better tolerated than a twice-weekly (BIW) schedule in terms of platelet counts.[1][12]
-
Supportive Care: In preclinical models where severe thrombocytopenia is a concern, consider implementing supportive care measures if they align with the study's objectives.
-
Monitor Platelet Counts: Implement a rigorous monitoring schedule for platelet counts to understand the nadir and recovery kinetics. This will help in adjusting the treatment schedule.
-
Issue 2: Elevated Liver Enzymes (Transaminases)
-
Possible Cause: This can be a direct effect of the drug or an interaction when used in combination with other therapies.[1][6]
-
Troubleshooting Steps:
-
Establish Baseline: Ensure that baseline liver function tests are performed before initiating treatment to rule out pre-existing conditions.
-
Dose Modification: If significant elevations are observed, consider reducing the dose of this compound or the co-administered agent.
-
Staggered Dosing: When using combination therapy, introducing the agents in a staggered manner might help identify which compound is the primary contributor to the hepatotoxicity.
-
Issue 3: Lack of Anti-Tumor Efficacy at Tolerated Doses
-
Possible Cause: The tumor model may not be dependent on Bcl-2/Bcl-xL for survival. Resistance can also be mediated by the upregulation of other anti-apoptotic proteins like Mcl-1.
-
Troubleshooting Steps:
-
Biomarker Analysis: Before initiating in vivo studies, perform in vitro assays to confirm the sensitivity of the cancer cell lines to this compound and their dependence on Bcl-2/Bcl-xL.
-
Combination Therapy: As demonstrated in several studies, combining this compound with other agents that can, for example, downregulate Mcl-1 (like taxanes) may overcome resistance and enhance anti-tumor activity.[1][12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure adequate drug exposure in the tumor tissue. The long half-life of this compound in plasma and tumor tissues supports intermittent dosing.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound and its Active Metabolite (this compound-M1)
| Cell Line (Cancer Type) | Compound | IC50 (µM) |
| NCI-H146 (SCLC) | This compound | 0.247 |
| NCI-H146 (SCLC) | This compound-M1 | 0.009 |
| SNK-1 (NK/TCL) | This compound | 2.652 ± 2.606 |
| SNK-1 (NK/TCL) | This compound-M1 | 0.133 ± 0.056 |
| SNK-6 (NK/TCL) | This compound | 1.568 ± 1.109 |
| SNK-6 (NK/TCL) | This compound-M1 | 0.064 ± 0.014 |
| SNK-8 (NK/TCL) | This compound | 0.557 ± 0.383 |
| SNK-8 (NK/TCL) | This compound-M1 | 0.020 ± 0.008 |
| Data from references[1][8]. SCLC: Small-Cell Lung Cancer; NK/TCL: Natural Killer/T-cell Lymphoma. |
Table 2: Common Treatment-Related Adverse Events (TRAEs) of this compound in Combination with Paclitaxel in SCLC Patients
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Anemia | 32.1 | Not Specified |
| ALT Elevation | 28.6 | Not Specified |
| AST Elevation | 28.6 | Not Specified |
| Neutropenia | 25.0 | Not Specified |
| Fatigue | 21.4 | Not Specified |
| Leukopenia | 21.4 | Not Specified |
| Thrombocytopenia | 21.4 | Not Specified |
| Data from a study where 26 patients experienced any grade TRAEs and 15 patients had at least one ≥ grade 3-4 TRAE.[6][7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Thrombocytopenia
-
Animal Model: Select an appropriate rodent model (e.g., BALB/c or NOD/SCID mice).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect baseline blood samples (e.g., via tail vein or saphenous vein) into EDTA-containing tubes.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil for a clear solution, or 10% DMSO, 90% (20% SBE-β-CD in Saline) for a suspension).[13] Administer the drug via the intended route (e.g., intravenous infusion).
-
Post-Treatment Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 6, 24, 48, 72 hours, and then weekly) to monitor the platelet count nadir and recovery.
-
Platelet Counting: Use an automated hematology analyzer calibrated for the specific animal species to determine platelet counts.
-
Data Analysis: Plot the mean platelet counts over time for each treatment group and compare them to the vehicle control group.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
-
Cell Culture: Culture a cancer cell line of interest (e.g., NCI-H146 for SCLC) under standard conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, this compound alone, combination therapy).
-
Treatment Administration: Administer this compound and any combination agents according to the desired dose and schedule (e.g., 25-100 mg/kg, i.v., once daily for 10 days).[13]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Studies (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess target engagement (e.g., by co-immunoprecipitation to measure the disruption of Bcl-xL:BIM complexes).[1]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Cell Lung Cancer Clinical Trial Pipeline Accelerates as 100+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Gemcitabine and this compound, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor Pelcitoclax (this compound) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 11. ascopubs.org [ascopubs.org]
- 12. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing APG-1252 Efficacy in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficacy of APG-1252 in xenograft models. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Pelcitoclax) is a potent, novel dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] It is a prodrug that is converted in vivo to its more active metabolite, this compound-M1.[2][3] this compound-M1 functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins like BIM and PUMA, leading to the activation of BAX and BAK. The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and activation of caspases, ultimately inducing apoptosis in cancer cells.
Q2: Which cancer types are most sensitive to this compound in xenograft models?
A2: Preclinical studies have demonstrated the antitumor activity of this compound in a variety of xenograft models, including small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), gastric carcinoma, and Natural Killer/T-cell Lymphoma (NK/TCL).[2][3][4][5] The sensitivity of a given cancer model to this compound is often correlated with its dependence on Bcl-2 and/or Bcl-xL for survival.
Q3: What are the known mechanisms of resistance to this compound?
A3: A primary mechanism of resistance to this compound is the overexpression of the anti-apoptotic protein Mcl-1.[5] Since this compound does not inhibit Mcl-1, cancer cells that upregulate this protein can evade apoptosis.[5] Combining this compound with agents that downregulate or inhibit Mcl-1, such as paclitaxel, has been shown to enhance its antitumor activity.[1][4]
Q4: What are the common adverse effects of this compound observed in preclinical models and how can they be managed?
A4: A known on-target toxicity of Bcl-xL inhibition is thrombocytopenia (reduced platelet count).[1] this compound was designed as a prodrug to mitigate this effect, with its active metabolite this compound-M1 showing higher concentrations in tumor tissue compared to plasma.[3] In clinical studies, other observed treatment-related adverse events have included elevated liver transaminases.[1] Careful monitoring of platelet counts and liver function is recommended during in vivo studies. Adjusting the dosing schedule (e.g., once or twice weekly instead of daily) may also help manage toxicities.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal Tumor Growth Inhibition | Low Bcl-2/Bcl-xL Expression: The chosen cell line may not be dependent on Bcl-2/Bcl-xL for survival. | Action: Perform western blotting or immunohistochemistry (IHC) to confirm high expression levels of Bcl-2 and/or Bcl-xL in the tumor cells. Consider using cell lines with known sensitivity to Bcl-2/Bcl-xL inhibitors, such as NCI-H146 for SCLC.[4] |
| High Mcl-1 Expression: The tumor model may have intrinsic or acquired resistance due to high levels of the anti-apoptotic protein Mcl-1.[5] | Action: Assess Mcl-1 expression levels in the tumor tissue. Consider combination therapy with an Mcl-1 inhibitor or a chemotherapeutic agent known to downregulate Mcl-1, such as paclitaxel.[4] | |
| Inadequate Drug Exposure: Issues with drug formulation, administration, or rapid metabolism may lead to insufficient drug concentration at the tumor site. | Action: Ensure proper formulation of this compound for in vivo administration (see detailed protocol below). Verify the accuracy of the dosing and administration route (intravenous is common).[4] Consider pharmacokinetic studies to determine drug levels in plasma and tumor tissue. | |
| High Variability in Tumor Growth Between Animals | Inconsistent Cell Implantation: Variation in the number or viability of injected cells can lead to different tumor growth rates. | Action: Ensure a consistent number of viable cells are injected for each animal. Use a consistent injection technique and location. |
| Animal Health Status: Underlying health issues in individual animals can affect tumor engraftment and growth. | Action: Use healthy, age-matched animals from a reputable supplier. Monitor animal health closely throughout the experiment. | |
| Unexpected Toxicity (e.g., excessive weight loss) | Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Action: Include a vehicle-only control group to assess the toxicity of the vehicle itself. |
| On-target Toxicity: The observed toxicity may be an on-target effect of Bcl-2/Bcl-xL inhibition. | Action: Consider reducing the dose or modifying the dosing schedule of this compound.[3] Closely monitor for specific toxicities such as thrombocytopenia. | |
| Off-target Effects: Although less common, off-target effects of the drug could contribute to toxicity. | Action: If toxicity persists at effective doses, further investigation into potential off-target mechanisms may be necessary. |
Data Presentation
In Vitro Activity of this compound and its Active Metabolite this compound-M1
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small-Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small-Cell Lung Cancer | This compound-M1 | 0.009 |
| AGS | Gastric Carcinoma | This compound-M1 | 1.146 ± 0.56 |
| N87 | Gastric Carcinoma | This compound-M1 | 0.9007 ± 0.23 |
| SNK-1 | NK/T-Cell Lymphoma | This compound | 2.652 ± 2.606 |
| SNK-1 | NK/T-Cell Lymphoma | This compound-M1 | 0.133 ± 0.056 |
| SNK-6 | NK/T-Cell Lymphoma | This compound | 1.568 ± 1.109 |
| SNK-6 | NK/T-Cell Lymphoma | This compound-M1 | 0.064 ± 0.014 |
| SNK-8 | NK/T-Cell Lymphoma | This compound | 0.557 ± 0.383 |
| SNK-8 | NK/T-Cell Lymphoma | This compound-M1 | 0.020 ± 0.008 |
| BON-1 | Pancreatic Neuroendocrine Tumor | This compound-M1 | 0.43 |
| β-TC3 | Pancreatic Neuroendocrine Tumor | This compound-M1 | 0.55 |
Data compiled from multiple preclinical studies.[2][3][4][6]
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C%) |
| HGC-27 | Gastric Cancer | This compound + Paclitaxel | - | 20% |
| SNK-6 | NK/T-Cell Lymphoma | This compound (65 mg/kg) | Twice or once weekly | 13.7% - 30.7% |
| SNK-6 | NK/T-Cell Lymphoma | This compound (100 mg/kg) | Twice or once weekly | 13.7% - 30.7% |
T/C% represents the median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage.[3][4]
Experimental Protocols
Xenograft Model Establishment (NCI-H146 SCLC Model)
-
Cell Culture: Culture NCI-H146 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiation of Treatment: Begin treatment when tumors reach an average volume of 100-200 mm^3.
This compound Formulation and Administration for In Vivo Studies
-
Formulation (for Intravenous Injection):
-
Prepare a vehicle solution of 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Dissolve the this compound powder in the vehicle to the desired concentration.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
-
Administration:
-
Administer the formulated this compound solution to the tumor-bearing mice via intravenous (i.v.) injection.
-
The dosing schedule will depend on the specific experimental design but can range from daily to once or twice weekly.[3]
-
-
Monitoring:
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volume regularly throughout the study.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Xenograft Experimental Workflow.
Caption: Troubleshooting Logic for Suboptimal Efficacy.
References
- 1. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
APG-1252 Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the APG-1252 (Pelcitoclax) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variability of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as Pelcitoclax, is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] It functions as a BH3 mimetic, binding to Bcl-2 and Bcl-xL to disrupt their interaction with pro-apoptotic proteins, thereby restoring the intrinsic mitochondrial apoptosis pathway.[3][4] this compound is a prodrug that is converted to its more active metabolite, this compound-M1, in vivo and also to some extent in in vitro cell culture systems.[1][5] For in vitro experiments where consistency is critical, using the active metabolite this compound-M1 directly is often recommended.[4][6]
Q2: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can stem from several factors, including minor differences in the manufacturing process, purity levels, isomeric ratio, and the presence of residual solvents or impurities.[5] Physical properties such as crystallinity and solubility can also vary between batches, potentially impacting experimental outcomes.[7]
Q3: How should I properly store and handle this compound to minimize variability?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. The powdered compound should be stored at -20°C for long-term storage.[1] Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1][8] Before use, allow the powder and stock solutions to equilibrate to room temperature to prevent condensation.[8] It is also good practice to protect the compound from light.[1]
Q4: I am observing a decrease in potency with my new batch of this compound. What should be my first step?
A4: The first step is to carefully compare the Certificate of Analysis (CofA) for both the old and new batches. Pay close attention to parameters like purity, appearance, and solubility. Any significant differences could indicate the source of the discrepancy. Subsequently, it is advisable to perform a simple quality control check, such as a solubility test, before proceeding with more complex biological assays.
Troubleshooting Guide: Inconsistent Results Between Batches
This guide provides a systematic approach to troubleshooting when you observe unexpected variations in experimental results between different batches of this compound.
Scenario: You have recently purchased a new batch of this compound and are observing a significant decrease in its anti-proliferative effect (higher IC50 value) in your cancer cell line compared to the previous batch.
Step 1: Compare the Certificate of Analysis (CofA)
Carefully examine the CofA for each batch. Below is a sample comparison table highlighting key parameters to check.
| Parameter | Batch A (Old) | Batch B (New) | Potential Implication of Discrepancy |
| Appearance | White to off-white solid | Slightly yellowish solid | A color change may indicate the presence of impurities or degradation. |
| Purity (by HPLC) | >99.5% | 98.2% | Lower purity in the new batch means a lower effective concentration of the active compound. |
| Solubility (in DMSO) | ≥ 100 mg/mL | ~80 mg/mL | Reduced solubility can lead to difficulties in preparing accurate stock solutions and may result in precipitation in cell culture media.[7] |
| Residual Solvents | <0.1% | 0.8% | Higher levels of residual solvents could have unexpected biological effects on your cells. |
| Water Content | <0.2% | 0.9% | Higher water content can affect the stability and solubility of the compound. |
Step 2: Perform Initial Quality Control Checks
Before conducting extensive cell-based assays, perform these simple checks to verify the integrity of the new batch.
Solubility Test
Objective: To confirm the solubility of the new batch in your chosen solvent (typically DMSO).
Protocol:
-
Prepare a high-concentration stock solution of this compound from Batch B in anhydrous DMSO (e.g., 50 mM).
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, try gentle warming (to no more than 37°C) and sonication to aid dissolution.[8]
-
Compare the ease of dissolution and final appearance with a freshly prepared stock solution from Batch A (if available).
Stock Solution Integrity
Objective: To ensure your stock solution is correctly prepared and has not degraded.
Protocol:
-
Always use high-quality, anhydrous DMSO to prepare stock solutions.[7]
-
Prepare fresh stock solutions from the powder for each new set of experiments.
-
Aliquot stock solutions into single-use tubes to avoid multiple freeze-thaw cycles.[2]
Step 3: Standardize and Validate Experimental Protocols
Inconsistencies in experimental procedures can amplify minor differences between batches.
Cell Culture and Seeding
Objective: To ensure consistent cell health and density.
Protocol:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Use a consistent cell seeding density for all experiments.
Compound Dilution and Treatment
Objective: To ensure accurate and consistent final compound concentrations.
Protocol:
-
Prepare serial dilutions of this compound from a fresh stock solution immediately before each experiment.
-
Ensure the final concentration of DMSO is consistent across all wells and is non-toxic to the cells (typically <0.5%).[8]
-
When diluting the DMSO stock into aqueous cell culture medium, add the stock solution dropwise while gently vortexing the medium to prevent precipitation.[7]
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step 4: Head-to-Head Comparison Assay
If the initial checks do not resolve the issue, perform a direct comparative assay.
Cell Viability Assay Protocol (e.g., MTT or CellTiter-Glo)
Objective: To directly compare the potency of Batch A and Batch B in a controlled experiment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Batch A and Batch B)
-
Anhydrous DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a 96-well plate and allow them to attach overnight.
-
Compound Preparation:
-
Prepare fresh 10 mM stock solutions of both Batch A and Batch B in anhydrous DMSO.
-
Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).
-
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound from each batch.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curves for both batches and calculate the IC50 values.
-
Interpreting the Results
| Observation | Possible Cause | Recommended Action |
| IC50 of Batch B is consistently higher than Batch A | Lower purity or degradation of Batch B. | Adjust the concentration of Batch B based on its purity from the CofA. If the difference is still significant, the batch may be faulty. |
| High variability between replicate wells for Batch B | Poor solubility or precipitation of Batch B in the culture medium. | Re-evaluate the solubility and preparation of working solutions. Ensure thorough mixing upon dilution. |
| Both batches show similar IC50 values in the head-to-head assay | The initial discrepancy was likely due to experimental variability (e.g., different cell passage numbers, inconsistent protocols). | Strictly adhere to standardized protocols for all future experiments. |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
General Workflow for Cell Viability Assay
Caption: Standard workflow for determining IC50 values.
References
Technical Support Center: Optimizing APG-1252 and Chemotherapy Combination Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with APG-1252 in combination with chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for combining it with chemotherapy?
This compound, also known as pelcitoclax, is a potent, novel dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] These proteins are often overexpressed in cancer cells, contributing to tumor initiation, progression, and resistance to chemotherapy.[2] By inhibiting Bcl-2 and Bcl-xL, this compound restores the intrinsic mitochondrial pathway of apoptosis, leading to programmed cell death.[2][3] It is a prodrug that is converted to its more active metabolite, this compound-M1, in the body.[2][4]
The rationale for combining this compound with chemotherapy is to enhance the cytotoxic effects of conventional anticancer drugs.[2] Chemotherapeutic agents often induce cellular stress and damage, which primes cancer cells for apoptosis. By simultaneously inhibiting the key survival proteins Bcl-2 and Bcl-xL with this compound, the threshold for apoptosis is lowered, leading to a synergistic antitumor effect.[2][5] Preclinical studies have shown that this combination can overcome resistance to chemotherapy and enhance tumor growth inhibition.[1]
Q2: Which chemotherapy agents have shown synergy with this compound?
Preclinical and clinical studies have demonstrated synergistic or enhanced antitumor activity when this compound is combined with several chemotherapy agents, particularly taxanes and targeted therapies.
-
Paclitaxel and Docetaxel: Combination with taxanes has been shown to enhance antitumor activity in solid tumor xenograft models.[1] This is partly attributed to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1) by taxanes, further sensitizing cells to Bcl-2/Bcl-xL inhibition.[1][6]
-
Gemcitabine: A synergistic antitumor effect has been observed in nasopharyngeal carcinoma models, mediated through the JAK-2/STAT3/MCL-1 signaling pathway.[5]
-
Osimertinib: In non-small cell lung cancer (NSCLC) models with EGFR mutations, this compound-M1 combined with osimertinib synergistically decreased the survival of cancer cells, including those resistant to osimertinib.[7]
-
Cobimetinib: A phase I clinical trial is evaluating the combination of this compound and cobimetinib in recurrent ovarian and endometrial cancers.[8][9]
Q3: What are the key considerations for designing an in vitro experiment to test the synergy between this compound and a chemotherapy agent?
Designing a robust in vitro synergy experiment requires careful planning. Key considerations include:
-
Cell Line Selection: Choose cell lines with a known dependence on Bcl-2 and/or Bcl-xL for survival. The expression levels of Mcl-1 can also be a critical determinant of sensitivity to this compound.[7]
-
Dose-Response Curves: First, determine the IC50 (half-maximal inhibitory concentration) for each drug individually. This will inform the concentration range to be used in the combination studies.
-
Combination Ratio: The ratio of the two drugs can be tested at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format with varying concentrations of both drugs.[10]
-
Assay Selection: Use a reliable method to measure cell viability, such as the MTT or CellTiter-Glo assay. Apoptosis assays, like Annexin V/PI staining, can provide mechanistic insights.[1]
-
Synergy Analysis: Use a recognized method to quantify the interaction between the two drugs. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely used approach. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count to verify density. It's crucial to optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[11]
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Incomplete dissolution of this compound.
-
Solution: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution.[3] Ensure the stock solution is fully dissolved before preparing working dilutions. Sonication can aid in dissolution.[4] The final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) and consistent across all treatment groups, including controls.[3]
-
Issue 2: Lack of expected synergistic effect between this compound and the chemotherapy agent.
-
Possible Cause: The chosen cell line is not dependent on Bcl-2/Bcl-xL for survival.
-
Solution: Screen a panel of cell lines with varying expression levels of Bcl-2 family proteins. Perform BH3 profiling to assess the mitochondrial apoptotic priming of the cells.
-
-
Possible Cause: High expression of the anti-apoptotic protein Mcl-1.
-
Possible Cause: Suboptimal drug concentrations or combination ratio.
-
Solution: Re-evaluate the dose-response curves for each drug individually. Test a wider range of concentrations and different combination ratios in a matrix format to identify the optimal synergistic window.
-
Issue 3: Unexpected toxicity or cell death in control groups.
-
Possible Cause: Cytotoxicity from the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Always include a vehicle control group that receives the same concentration of the solvent as the highest drug concentration group.[3]
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Use proper aseptic techniques during all experimental procedures.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound (Pelcitoclax) and its Active Metabolite this compound-M1 in Combination with Chemotherapy.
| Cancer Type | Cell Line(s) | Combination Agent | Key Findings | Reference |
| Small Cell Lung Cancer (SCLC) | NCI-H146, NCI-H69, NCI-H446 | Paclitaxel | Synergistic antiproliferative effects with a Combination Index (CI) < 0.9. | [1] |
| Gastric Cancer | HGC-27 | Paclitaxel | Enhanced tumor growth inhibition in xenograft models (T/C value of 20% for the combination vs. 50% for paclitaxel alone). | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR-mutant cell lines | Osimertinib | Synergistically decreased survival of osimertinib-resistant cell lines and inhibited the growth of resistant tumors in vivo. | [7] |
| Nasopharyngeal Carcinoma (NPC) | CNE-1, CNE-2 | Gemcitabine | Synergistic anticancer activities in vitro and in vivo. | [5] |
Table 2: Clinical Trial Data for this compound (Pelcitoclax) in Combination with Chemotherapy.
| Clinical Trial ID | Cancer Type | Combination Agent | Phase | Key Outcomes |
| NCT04210037 | Relapsed/Refractory Small-Cell Lung Cancer (R/R SCLC) | Paclitaxel | Ib/II | Recommended Phase 2 Dose (RP2D) of pelcitoclax determined to be 240 mg. Objective Response Rate (ORR) of 25% in evaluable patients.[12][13] |
| NCT04001777 | EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) | Osimertinib | I/II | Combination was well-tolerated. In osimertinib-naïve patients, 17 partial responses (85%) were observed among 20 evaluable patients.[14] |
| NCT05691504 | Recurrent Ovarian and Endometrial Cancers | Cobimetinib | I | To establish the recommended phase 2 dosing and assess safety and anti-tumor activity.[8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and the chosen chemotherapy agent in DMSO.
-
Prepare serial dilutions of each drug and their combinations in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include vehicle controls (medium with DMSO) and no-treatment controls.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves and calculate IC50 values. Use software like CompuSyn to calculate the Combination Index (CI) for synergy analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the chemotherapy agent, and their combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gemcitabine and this compound, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Phase 1 Study of this compound (pelcitoclax) and cobimetinib in recurrent ovarian and endometrial cancers | Dana-Farber Cancer Institute [dana-farber.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
Validation & Comparative
Comparative Efficacy of APG-1252 and Other BH3 Mimetics: A Guide for Researchers
An Objective Comparison of Performance with Supporting Experimental Data for Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, representing a critical checkpoint in cell survival and death.[1][2][3][4] In many cancers, the overexpression of anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-xL, MCL-1) allows malignant cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.[5][6] BH3 mimetics are a class of targeted therapies designed to mimic the action of pro-apoptotic, BH3-only proteins. These small molecules bind to and inhibit anti-apoptotic BCL-2 family members, thereby restoring the cell's natural ability to undergo apoptosis.[6][7]
This guide provides a detailed comparison of Pelcitoclax (APG-1252), a novel dual inhibitor of BCL-2 and BCL-xL, with other prominent BH3 mimetics. This compound is a prodrug that is converted in vivo to its active metabolite, this compound-M1.[5][8] This strategy was developed to mitigate the on-target thrombocytopenia (low platelet count) that has been a significant challenge for earlier dual BCL-2/BCL-xL inhibitors like Navitoclax, as platelets are dependent on BCL-xL for survival.[7][9][10]
Mechanism of Action: Restoring Apoptotic Balance
The intrinsic apoptosis pathway is tightly controlled by the balance between pro- and anti-apoptotic proteins of the BCL-2 family.[1][11] Anti-apoptotic proteins like BCL-2 and BCL-xL sequester pro-apoptotic "effector" proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane.[2][4] BH3-only proteins act as sensors of cellular stress and can either directly activate BAX/BAK or neutralize the anti-apoptotic proteins.
BH3 mimetics function by binding to the hydrophobic BH3-binding groove of anti-apoptotic proteins, displacing the pro-apoptotic proteins.[7] This liberation of BAX and BAK allows them to form pores in the mitochondrial membrane, leading to the release of cytochrome c and other apoptogenic factors, which in turn activate caspases and execute programmed cell death.[5][12]
Figure 1. BCL-2 regulated apoptosis and the action of BH3 mimetics.
Quantitative Comparison of BH3 Mimetics
The efficacy and selectivity of BH3 mimetics are determined by their binding affinities to different anti-apoptotic BCL-2 family members. This section provides comparative data for this compound and other key BH3 mimetics, including the dual BCL-2/BCL-xL inhibitor Navitoclax, the BCL-2 selective inhibitor Venetoclax, and the pan-inhibitors AT-101 and Obatoclax.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of BH3 Mimetics
| Compound | BCL-2 | BCL-xL | BCL-w | MCL-1 |
| This compound | <1 | <1 | - | No Affinity |
| Navitoclax (ABT-263) | ≤1 | ≤1 | ≤1 | >1000 |
| Venetoclax (ABT-199) | <0.01 | 261 | 51.8 | >4400 |
| AT-101 (Gossypol) | Pan-Inhibitor | Pan-Inhibitor | Pan-Inhibitor | Pan-Inhibitor |
| Obatoclax (GX15-070) | ~3000 | ~3000 | ~3000 | ~3000 |
Note: Lower Ki values indicate stronger binding affinity. Data for this compound reflects its high affinity for both BCL-2 and BCL-xL.[5][13] Venetoclax shows high selectivity for BCL-2.[14] Navitoclax binds potently to BCL-2, BCL-xL, and BCL-w.[15] AT-101 and Obatoclax are considered pan-inhibitors with broader, but generally lower, affinity.[16][17]
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM) in Selected Cancer Cell Lines
| Compound (Active Form) | NCI-H146 (SCLC) | NCI-H446 (SCLC) | OCI-AML3 (AML) |
| This compound-M1 | 0.009 | - | - |
| Navitoclax | 0.050 | - | - |
| Venetoclax | >10 | >10 | 0.008 |
| Obatoclax | - | - | - |
Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data for this compound is for its active metabolite, this compound-M1, which demonstrates potent activity in the BCL-xL dependent small-cell lung cancer (SCLC) line NCI-H146.[9] Venetoclax is highly effective in BCL-2 dependent AML cells but not SCLC cells that rely on BCL-xL.[18]
Table 3: Key Characteristics and Clinical Status of Selected BH3 Mimetics
| BH3 Mimetic | Target(s) | Key Advantage(s) | Major Toxicity/Limitation | Development Status |
| This compound (Pelcitoclax) | BCL-2, BCL-xL | Prodrug design to reduce platelet toxicity; potent dual inhibition.[7][9] | Transaminase elevations, manageable thrombocytopenia.[9] | Phase I/II Clinical Trials.[19][20][21] |
| Navitoclax (ABT-263) | BCL-2, BCL-xL, BCL-w | First-in-class dual inhibitor.[15] | Dose-limiting thrombocytopenia.[10][22] | Investigational, often in combination.[23][24] |
| Venetoclax (Venclexta) | BCL-2 | High selectivity avoids BCL-xL-mediated thrombocytopenia.[14][18] | Tumor Lysis Syndrome (TLS), neutropenia.[25] | Approved for certain leukemias.[18] |
| AT-101 (Gossypol) | Pan-BCL-2 Family | Broad inhibition profile.[16][26] | Limited single-agent efficacy in some trials, GI toxicities.[16][26] | Limited development, explored in combinations.[27][28] |
| Obatoclax (GX15-070) | Pan-BCL-2 Family | Broad inhibition including MCL-1.[29][30] | Neurological and psychiatric side effects.[17] | Development largely discontinued. |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the efficacy of BH3 mimetics. Below are summaries of key methodologies.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on ATP levels.
-
Cell Plating: Seed cancer cell lines (e.g., NCI-H146) in 96-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the BH3 mimetic (e.g., this compound-M1) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells (e.g., NCI-H446) and treat with the BH3 mimetic at various concentrations and time points (e.g., 2, 24 hours).[9]
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V Binding Buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Quantification: Determine the percentage of apoptotic cells in each treatment group compared to an untreated control.
In Vivo Xenograft Studies
Animal models are used to assess the anti-tumor efficacy of a compound in vivo.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H146) into immunocompromised mice.
-
Treatment Administration: Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle control, this compound). Administer the drug via the appropriate route (e.g., intravenous for this compound) and schedule.[8]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Dynamic BH3 Profiling
This functional assay measures a cell's proximity to the apoptotic threshold ("priming") and its dependence on specific anti-apoptotic proteins.[31][32]
-
Cell Permeabilization: Gently permeabilize the plasma membrane of cancer cells using a controlled concentration of digitonin, leaving the mitochondrial outer membrane intact.
-
Peptide Addition: Expose the permeabilized cells to a panel of synthetic BH3 peptides that selectively inhibit specific anti-apoptotic proteins (e.g., BAD peptide for BCL-2/BCL-xL, MS1 peptide for MCL-1).[31]
-
Mitochondrial Depolarization Measurement: Measure mitochondrial outer membrane permeabilization (MOMP), often by quantifying the release of cytochrome c or the loss of mitochondrial membrane potential.
-
Interpretation: High sensitivity to a specific BH3 peptide indicates that the cell is highly "primed" for apoptosis and dependent on the corresponding anti-apoptotic protein for survival, suggesting it will be sensitive to a BH3 mimetic targeting that protein.
Figure 2. General experimental workflow for BH3 mimetic evaluation.
Comparative Logic and Development Strategy
The development of successive generations of BH3 mimetics has been driven by the need to optimize efficacy while managing on-target toxicities. The comparison between this compound, Navitoclax, and Venetoclax illustrates this evolution.
Figure 3. Logic comparing the development of key BH3 mimetics.
Conclusion
This compound (Pelcitoclax) represents a promising advancement in the field of BH3 mimetics, building on the lessons learned from earlier compounds. Its dual inhibition of BCL-2 and BCL-xL provides a broad anti-tumor potential, particularly in malignancies dependent on BCL-xL where selective BCL-2 inhibitors like Venetoclax are ineffective.[9] The innovative prodrug strategy is a key differentiator, designed to minimize the dose-limiting thrombocytopenia associated with Navitoclax by potentially achieving higher concentrations of the active metabolite in tumor tissues compared to plasma.[7]
Preclinical data shows that the active metabolite, this compound-M1, has potent in vitro activity, and in vivo studies have demonstrated significant tumor regression.[5][9] Early clinical trials have suggested a favorable safety profile and preliminary efficacy.[20][21] For researchers and drug developers, this compound offers a valuable tool for investigating dual BCL-2/BCL-xL inhibition with an improved therapeutic window. Future research will likely focus on combination therapies, such as with paclitaxel or osimertinib, and the identification of predictive biomarkers to select patient populations most likely to benefit from this targeted apoptotic therapy.[20][21]
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pelcitoclax (this compound, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 14. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. An evidence-based review of obatoclax mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (this compound) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 22. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety, efficacy, and pharmacokinetics of navitoclax (ABT-263) in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 26. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Facebook [cancer.gov]
- 30. oncotarget.com [oncotarget.com]
- 31. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. content.sph.harvard.edu [content.sph.harvard.edu]
Dual Bcl-2/Bcl-xL Inhibition: A Comparative Analysis of APG-1252
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of APG-1252 (Pelcitoclax), a novel dual Bcl-2/Bcl-xL inhibitor, with other relevant Bcl-2 family inhibitors. The information is supported by experimental data to validate this compound's effect on Bcl-2/Bcl-xL binding and its cellular consequences.
This compound is a potent, novel small molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in various cancers and are associated with tumor initiation, progression, and chemoresistance.[1] this compound is a prodrug that converts to its active metabolite, this compound-M1, in vivo.[1] This active form exhibits strong binding affinity for both Bcl-2 and Bcl-xL, thereby disrupting their function and inducing apoptosis in cancer cells.
Comparative Binding Affinities of Bcl-2 Family Inhibitors
The efficacy of BH3 mimetics like this compound is determined by their binding affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins. The following table summarizes the binding affinities (Ki) of this compound-M1 and other notable Bcl-2 family inhibitors.
| Compound | Target(s) | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) |
| This compound-M1 | Bcl-2, Bcl-xL | < 1[1] | < 1[1] | >10,000[2] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | < 1[3] | < 1[3] | >10,000[4] |
| Venetoclax (ABT-199) | Bcl-2 | < 0.01[3] | 4800[3] | >4400[3] |
| S63845 | Mcl-1 | > 10,000[2] | > 10,000[2] | < 1.2[2] |
Note: Ki values are collated from multiple sources and may vary based on experimental conditions.
As the data indicates, this compound-M1 and Navitoclax are potent dual inhibitors of Bcl-2 and Bcl-xL. In contrast, Venetoclax is highly selective for Bcl-2, and S63845 is a selective Mcl-1 inhibitor. The dual targeting of Bcl-2 and Bcl-xL by this compound may offer a broader spectrum of activity in tumors dependent on either or both of these anti-apoptotic proteins for survival.
Signaling Pathway of this compound-Mediated Apoptosis
This compound-M1 functions by mimicking the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, it displaces these pro-apoptotic proteins, leading to the activation of BAX and BAK. This, in turn, results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: this compound-M1 induced apoptosis pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the binding and cellular effects of Bcl-2 family inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay quantitatively determines the binding affinity of an inhibitor to a Bcl-2 family protein.
Caption: TR-FRET experimental workflow.
Protocol:
-
Reagents: Recombinant His-tagged Bcl-2 or Bcl-xL, biotinylated BIM BH3 peptide, Europium-labeled anti-His antibody (donor), Streptavidin-Allophycocyanin (APC) (acceptor), and test inhibitor (e.g., this compound-M1) at varying concentrations.[3]
-
Procedure:
-
Add the Bcl-2 family protein, biotinylated BIM BH3 peptide, and the test inhibitor to a 384-well plate.[3]
-
Incubate the mixture to allow for binding competition.
-
Add the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate to allow for the formation of the detection complex.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the BH3 peptide by the inhibitor. The IC50 is determined from a dose-response curve and converted to a Ki value.[3]
Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
Co-IP is used to demonstrate the disruption of Bcl-2/Bcl-xL binding to pro-apoptotic proteins in a cellular context.
Caption: Co-Immunoprecipitation workflow.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound-M1 or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Bcl-2 or Bcl-xL.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against pro-apoptotic proteins like BIM or PUMA to assess changes in their interaction with Bcl-2/Bcl-xL.
Conclusion
This compound, through its active metabolite this compound-M1, demonstrates potent dual inhibitory activity against both Bcl-2 and Bcl-xL. This characteristic distinguishes it from more selective inhibitors and suggests its potential for broad therapeutic application in cancers dependent on these key anti-apoptotic proteins. The provided experimental data and protocols offer a framework for the continued investigation and validation of this compound's mechanism of action and its comparative efficacy in the evolving landscape of apoptosis-targeted cancer therapies.
References
APG-1252: A Comparative Guide to Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and patient outcomes for APG-1252 (Pelcitoclax) in combination with standard-of-care therapies against alternative treatments for relapsed/refractory small-cell lung cancer (R/R SCLC) and EGFR-mutant non-small cell lung cancer (NSCLC). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key trials are provided. Visual diagrams of the this compound signaling pathway and experimental workflows are included to facilitate understanding.
This compound: Mechanism of Action
This compound is a potent, novel dual inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) proteins.[1][2] These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[3][4] By binding to and inhibiting Bcl-2 and Bcl-xL, this compound disrupts their interaction with pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[5][6] This disruption leads to the activation of the intrinsic mitochondrial apoptosis pathway, ultimately resulting in programmed cancer cell death.[3][4]
Below is a diagram illustrating the signaling pathway of this compound.
This compound in Relapsed/Refractory Small-Cell Lung Cancer (R/R SCLC)
This compound has been investigated in combination with paclitaxel for patients with R/R SCLC who have progressed after at least one prior line of therapy.
Experimental Protocol: this compound plus Paclitaxel (NCT04210037)
This Phase Ib/II multicenter study evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with paclitaxel.
-
Patient Population: Patients with histologically or cytologically confirmed R/R SCLC who had received at least one prior platinum-based chemotherapy regimen.
-
Treatment Regimen: this compound was administered as an intravenous (IV) infusion on Days 1, 8, and 15 of a 21-day cycle. Paclitaxel was administered via IV infusion on Days 1 and 8 of the same cycle. Doses were escalated in the Phase Ib portion to determine the recommended Phase II dose (RP2D).
-
Endpoints: The primary endpoints were to determine the dose-limiting toxicities (DLTs) and the RP2D. Secondary endpoints included Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
Patient Outcomes: this compound plus Paclitaxel vs. Alternative Therapies in R/R SCLC
The following table summarizes the clinical trial outcomes for this compound in combination with paclitaxel compared to other treatments for R/R SCLC.
| Treatment Regimen | Trial/Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Paclitaxel | NCT04210037[7][8] | R/R SCLC | 25% | Not Reported | Not Reported |
| Lurbinectedin | Phase II Basket Trial[9] | R/R SCLC | 35.2% | 3.9 months | 9.3 months |
| Topotecan | Various Phase II/III Trials[5][10] | R/R SCLC | 15-24% | ~3 months | ~6 months |
| Paclitaxel Monotherapy | Retrospective Study[5] | Heavily pretreated R/R SCLC | 17% | 1.6 months | 3.3 months |
Safety and Tolerability: this compound plus Paclitaxel in R/R SCLC
This compound in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
This compound has shown promise in combination with osimertinib for patients with EGFR-mutant NSCLC, both in treatment-naïve and previously treated settings.
Experimental Protocol: this compound plus Osimertinib (NCT04001777)
This Phase Ib trial investigated the safety and preliminary efficacy of this compound combined with osimertinib.[11]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with activating EGFR mutations. The study included cohorts of patients who were treatment-naïve and those who had developed resistance to prior EGFR tyrosine kinase inhibitors (TKIs).
-
Treatment Regimen: Patients received daily oral osimertinib in combination with weekly IV infusions of this compound. Dose escalation of this compound was performed to establish the RP2D.
-
Endpoints: Primary endpoints focused on safety and tolerability. Secondary endpoints included ORR, DOR, PFS, and OS.
Patient Outcomes: this compound plus Osimertinib vs. Alternative Therapies in EGFR-Mutant NSCLC
The table below compares the clinical outcomes of this compound in combination with osimertinib against standard therapies for EGFR-mutant NSCLC.
| Treatment Regimen | Trial/Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Osimertinib | ESMO 2023 Data[2][12] | TKI-Naïve | 80.8% | Not Reported | Not Reported |
| Osimertinib Monotherapy | FLAURA[1][8] | TKI-Naïve | 80% | 18.9 months | 38.6 months |
| This compound + Osimertinib | WCLC 2021 Data[11] | Osimertinib-Resistant | 15.0% (unconfirmed PR) | Not Reported | Not Reported |
| Chemotherapy (Platinum-based) | Post-Osimertinib Studies[13] | Osimertinib-Resistant | ~30% | ~4-6 months | ~12-15 months |
Safety and Tolerability: this compound plus Osimertinib in EGFR-Mutant NSCLC
The combination of this compound and osimertinib demonstrated a manageable safety profile.[9][11] The most frequently reported TRAEs were increased liver enzymes (AST/ALT), thrombocytopenia, and diarrhea.[9] Most adverse events were mild to moderate in severity.[9][11]
Conclusion
References
- 1. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib plus chemo improves survival across high-risk subgroups in EGFR-mutated aNSCLC - ecancer [ecancer.org]
- 3. vjoncology.com [vjoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel for treatment of advanced small cell lung cancer (SCLC): a retrospective study of 185 patients - von Eiff - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. New Study Demonstrates Improved Survival With Combination of Lurbinectedin and Atezolizumab for Extensive-Stage Small Cell Lung Cancer - ASCO [asco.org]
- 7. altaioncology.com [altaioncology.com]
- 8. mdpi.com [mdpi.com]
- 9. Phase II study of topotecan in patients with extensive-stage small-cell carcinoma of the lung: an Eastern Cooperative Oncology Group Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
Unlocking Precision Oncology: A Comparative Guide to Biomarker Discovery for APG-1252 Sensitivity
In the rapidly evolving landscape of targeted cancer therapy, identifying patients most likely to respond to a given treatment is paramount. APG-1252 (Pelcitoclax), a novel and potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL), represents a promising therapeutic strategy for various malignancies, including small-cell lung cancer (SCLC) and colorectal cancer (CRC).[1][2][3] This guide provides a comprehensive comparison of biomarkers and methodologies to predict sensitivity to this compound, offering researchers and drug development professionals a data-driven resource for advancing precision medicine.
This compound is a prodrug that is converted in vivo to its active metabolite, this compound-M1.[2][4] This active form competitively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, disrupting their interaction with pro-apoptotic proteins like BIM and PUMA.[4][5] This disruption unleashes BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death.[4][6] A key feature of this compound is its design to mitigate the on-target platelet toxicity (thrombocytopenia) that has challenged earlier dual inhibitors like Navitoclax (ABT-263).[7][8]
The Critical Role of the Bcl-2 Family in Determining Sensitivity
The efficacy of this compound is intrinsically linked to the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. The expression levels of these proteins serve as the primary biomarkers for predicting sensitivity.
Key Biomarkers for this compound Sensitivity:
-
Mcl-1 Expression: Myeloid cell leukemia-1 (Mcl-1) is a critical resistance factor. Since this compound does not inhibit Mcl-1, high baseline levels of this protein can sequester pro-apoptotic proteins and confer resistance.[2][4] Studies have shown a significant correlation between low Mcl-1 expression and increased sensitivity to this compound-M1 in colorectal and non-small cell lung cancer (NSCLC) cell lines.[2][9][10] Conversely, high Mcl-1 expression is associated with insensitivity.[2][11]
-
Bcl-2 and Bcl-xL Expression: As the direct targets of this compound, high expression levels of Bcl-2 and Bcl-xL are generally indicative of a cancer cell's dependence on these proteins for survival, a state known as "Bcl-2/Bcl-xL addiction." Such tumors are more likely to be sensitive to this compound.[4][12]
-
Pro-apoptotic Proteins (BAX/BAK): The presence and functionality of the pro-apoptotic effector proteins BAX and BAK are essential for this compound-induced apoptosis.[5][6] Cancer cells lacking functional BAX and BAK will be inherently resistant to this compound, regardless of Bcl-2 or Bcl-xL expression.[13]
-
BH3-Only Proteins (BIM/PUMA): The levels of BH3-only sensitizer proteins like BIM and PUMA, which are normally sequestered by Bcl-2 and Bcl-xL, can also influence sensitivity. Higher baseline levels of Bcl-xL:BIM and Bcl-xL:PUMA complexes have been shown to correlate with sensitivity to this compound-M1.[5][11]
Comparative Performance of this compound and Alternatives
This compound's primary comparator is Navitoclax (ABT-263), another dual Bcl-2/Bcl-xL inhibitor. While both target the same proteins, this compound's prodrug design offers a potential safety advantage.[7] The active metabolite, this compound-M1, has demonstrated potent anti-proliferative activity, often with greater potency than Navitoclax in certain cell lines.
| Cell Line | Cancer Type | This compound-M1 IC₅₀ (µM) | Navitoclax (ABT-263) IC₅₀ (µM) | Reference |
| NCI-H146 | Small-Cell Lung Cancer (SCLC) | 0.009 | 0.050 | [5] |
| NCI-H1963 | Small-Cell Lung Cancer (SCLC) | ~0.01 (Estimated) | ~0.1 (Estimated) | [14] |
| BON-1 | Pancreatic NET | 0.43 | Not Reported | [11] |
| β-TC3 | Pancreatic NET | 0.55 | Not Reported | [11] |
Note: IC₅₀ values represent the concentration of a drug required for 50% inhibition of cell proliferation in vitro.
Visualizing the Mechanism and Biomarker Logic
To better understand the intricate relationships governing this compound sensitivity, the following diagrams illustrate the core signaling pathway and a logical framework for biomarker interpretation.
Caption: this compound inhibits Bcl-2/xL, freeing pro-apoptotic proteins to activate BAX/BAK and induce apoptosis.
Caption: A decision framework for predicting this compound sensitivity based on key biomarker expression.
Experimental Protocols for Biomarker Discovery
Accurate and reproducible experimental methods are the bedrock of biomarker discovery. Below are outlines of key protocols used to assess this compound sensitivity and its determinants.
Experimental Workflow for Biomarker Discovery
Caption: A stepwise approach for identifying and validating predictive biomarkers for this compound sensitivity.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound-M1 across a panel of cancer cell lines.
-
Protocol:
-
Cell Plating: Seed cells in 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound-M1 (e.g., 0.001 to 10 µM) for a specified duration (e.g., 48 or 72 hours).[5] Include a vehicle control (DMSO).
-
Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.
-
2. Western Blotting for Bcl-2 Family Proteins
-
Objective: To quantify the baseline expression levels of key biomarker proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, BIM).
-
Protocol:
-
Protein Extraction: Culture cells to ~80% confluency and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
3. Apoptosis Assay (Annexin V Staining)
-
Objective: To confirm that cell death induced by this compound-M1 is due to apoptosis.
-
Protocol:
-
Treatment: Treat cells in 6-well plates with this compound-M1 at a relevant concentration (e.g., 1x and 5x IC₅₀) for a set time (e.g., 24 hours).[5]
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in treated versus control samples.
-
Conclusion and Future Directions
The evidence strongly indicates that the expression level of Mcl-1 is a critical determinant of sensitivity to the dual Bcl-2/Bcl-xL inhibitor this compound.[2][9][10] Tumors with low Mcl-1 and high Bcl-2/Bcl-xL expression are the most promising candidates for this compound monotherapy. This creates a clear strategy for patient stratification in clinical trials.
For tumors with high Mcl-1 expression, a rational combination strategy is warranted. Preclinical data show that combining this compound with agents that downregulate or inhibit Mcl-1, such as taxanes or specific Mcl-1 inhibitors, can synergistically enhance anti-tumor activity and overcome resistance.[2][5][6] This approach of targeting multiple anti-apoptotic dependencies holds significant promise for improving therapeutic outcomes and expanding the clinical utility of this compound. Further research should focus on validating these biomarker signatures in clinical samples and exploring novel combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to this compound-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Cell Lung Cancer Clinical Trial Pipeline Accelerates as 100+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to this compound-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of APG-1252 and ABT-263: Next-Generation Bcl-2/Bcl-xL Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis. Overexpression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, is a key mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. This has spurred the development of BH3 mimetic drugs designed to inhibit these pro-survival proteins. This guide provides a detailed, data-driven head-to-head comparison of two prominent dual Bcl-2/Bcl-xL inhibitors: APG-1252 (Pelcitoclax) and ABT-263 (Navitoclax).
This compound is a novel, second-generation BH3 mimetic developed as a prodrug to mitigate the on-target toxicity of thrombocytopenia that has limited the clinical utility of the first-generation inhibitor, ABT-263.[1] This comparison will delve into their mechanisms of action, preclinical and clinical performance, and detailed experimental protocols to provide a comprehensive resource for the scientific community.
Mechanism of Action: Restoring the Apoptotic Pathway
Both this compound and ABT-263 function as BH3 mimetics, competitively binding to the BH3 groove of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] This disrupts the sequestration of pro-apoptotic effector proteins BAK and BAX, allowing them to oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1]
This compound is administered as a prodrug and is converted in vivo to its more potent active metabolite, this compound-M1.[3] This bioconversion is designed to occur preferentially in the tumor microenvironment, thereby reducing systemic exposure to the active compound and minimizing its effect on circulating platelets, which are highly dependent on Bcl-xL for survival.[3]
Mechanism of Action of this compound and ABT-263.
Quantitative Performance Data
The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of the biochemical and cellular activities of this compound and ABT-263.
Table 1: Biochemical Binding Affinity (Ki)
| Compound | Target | Ki (nM) |
| This compound | Bcl-2/Bcl-xL | < 1[4] |
| ABT-263 (Navitoclax) | Bcl-2 | ≤ 1[5][6] |
| Bcl-xL | ≤ 0.5[6] | |
| Bcl-w | ≤ 1[5][6] |
Table 2: In Vitro Cellular Potency (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound-M1 (active metabolite) | NCI-H146 | Small Cell Lung Cancer | 0.009 |
| ABT-263 (Navitoclax) | NCI-H146 | Small Cell Lung Cancer | 0.050 |
| This compound-M1 (active metabolite) | AGS | Gastric Cancer | 1.146[7] |
| This compound-M1 (active metabolite) | N87 | Gastric Cancer | 0.9007[7] |
| ABT-263 (Navitoclax) | H889 | Small Cell Lung Cancer | <0.4[6] |
| ABT-263 (Navitoclax) | H1963 | Small Cell Lung Cancer | <0.4[6] |
| ABT-263 (Navitoclax) | H1417 | Small Cell Lung Cancer | <0.4[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Gastric Cancer (N87) | 25-100 mg/kg, i.v., daily for 10 days | Dose-dependent tumor growth inhibition.[8] |
| This compound + Paclitaxel | SCLC (H146) | This compound: 65 mg/kg, i.v., BIW; Paclitaxel: 10 mg/kg, i.v., QW | Significant tumor growth inhibition, greater than single agents. |
| ABT-263 (Navitoclax) | SCLC (H345) | 100 mg/kg/day, p.o. | 80% TGI; 20% of tumors showed >50% reduction in volume.[6] |
| ABT-263 (Navitoclax) | SCLC & ALL | p.o. | Complete tumor regressions.[6] |
Table 4: Clinical Safety - Thrombocytopenia
| Compound | Clinical Trial Phase | Incidence of Grade ≥3 Thrombocytopenia |
| This compound (Pelcitoclax) | Phase Ib/II (with paclitaxel) | 21.4% (any grade TRAE)[9] |
| This compound (Pelcitoclax) | Phase Ib (with osimertinib) | Grade 4 DLT at 240 mg; no Grade ≥3 at 160 mg.[10] |
| ABT-263 (Navitoclax) | Phase IIa (monotherapy) | 38.5%[11] |
| ABT-263 (Navitoclax) | Phase II (with ruxolitinib) | 65% (Grade 3/4)[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and ABT-263.
Cell Viability Assay (WST-1 Method)
This protocol outlines a colorimetric assay to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound-M1 or ABT-263 in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Workflow for a WST-1 Cell Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the compounds.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound-M1 or ABT-263 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
This protocol describes the evaluation of antitumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously implant 5-10 million cancer cells (e.g., NCI-H146) mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, this compound, ABT-263, combination therapy).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., intravenous for this compound, oral gavage for ABT-263) and schedule.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment groups.
Comparative Preclinical Evaluation Workflow.
Conclusion
This compound and ABT-263 are both potent dual inhibitors of Bcl-2 and Bcl-xL, demonstrating significant anti-tumor activity in preclinical models. The key differentiator lies in this compound's prodrug design, which aims to provide a wider therapeutic window by mitigating the dose-limiting thrombocytopenia associated with ABT-263. The preclinical data suggests that this compound's active metabolite, this compound-M1, has comparable or superior in vitro potency to ABT-263 in certain cell lines. Clinical data, while still emerging for this compound, indicates a manageable safety profile, particularly concerning thrombocytopenia, when compared to historical data for ABT-263.
For researchers and drug developers, the choice between these inhibitors may depend on the specific research question or therapeutic context. ABT-263 remains a valuable tool for studying the effects of dual Bcl-2/Bcl-xL inhibition, while this compound represents a promising next-generation agent with a potentially improved safety profile for clinical translation, particularly in solid tumors where Bcl-xL is a key survival factor. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these two compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pelcitoclax (this compound, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor Pelcitoclax (this compound) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 11. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
APG-1252: A Comparative Guide to its Platelet-Sparing Mechanism in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of APG-1252 (pelcitoclax), a novel dual B-cell lymphoma 2 (Bcl-2) and Bcl-xL inhibitor, with other relevant Bcl-2 family inhibitors. The focus is on the validation of this compound's platelet-sparing mechanism, supported by preclinical and clinical experimental data.
Introduction: The Challenge of Targeting Bcl-xL
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1] While targeting these proteins is a promising therapeutic strategy, it presents significant challenges.
Bcl-xL, in particular, is essential for the survival of platelets.[2][3] Inhibition of Bcl-xL, while detrimental to cancer cells, can lead to on-target toxicity in the form of thrombocytopenia (a deficiency of platelets in the blood), which can cause bleeding and limit the therapeutic window of a drug.[4][5] This has been a major hurdle in the development of dual Bcl-2/Bcl-xL inhibitors.
This compound is a second-generation dual Bcl-2/Bcl-xL inhibitor designed to overcome this limitation through a novel prodrug strategy.[4][6]
Mechanism of Action: A Tale of Two Inhibitors and a Prodrug
This compound (Pelcitoclax): this compound is administered as an inactive prodrug. In the body, it is converted to its active metabolite, this compound-M1, which is a potent dual inhibitor of Bcl-2 and Bcl-xL.[1][7] The key to its platelet-sparing mechanism lies in its preferential conversion to the active form within tumor tissues compared to the plasma.[2] This targeted activation is attributed to higher esterase activity in the tumor microenvironment.[4] This minimizes the systemic exposure of the active, platelet-toxic metabolite, thereby reducing the risk of thrombocytopenia while maintaining anti-tumor efficacy.[2][4]
Navitoclax (ABT-263): As a first-generation dual Bcl-2/Bcl-xL inhibitor, navitoclax directly inhibits both anti-apoptotic proteins.[8] While effective in inducing apoptosis in cancer cells, its potent inhibition of Bcl-xL in platelets leads to dose-limiting thrombocytopenia.[2][5]
Venetoclax (ABT-199): In contrast to this compound and navitoclax, venetoclax is a selective Bcl-2 inhibitor.[2] By specifically targeting Bcl-2 and avoiding Bcl-xL, venetoclax effectively induces apoptosis in Bcl-2-dependent hematological malignancies without causing significant platelet toxicity.[2][3] This makes it a valuable tool for comparison, highlighting the specific challenges and innovations related to dual Bcl-2/Bcl-xL inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Bcl-2 family inhibitors.
Caption: this compound's tumor-targeted activation.
Caption: Workflow for preclinical xenograft studies.
Comparative Preclinical and Clinical Data
In Vitro Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, its active metabolite this compound-M1, and navitoclax in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Pelcitoclax) | NCI-H146 | Small Cell Lung Cancer | 0.247[9] |
| This compound-M1 | NCI-H146 | Small Cell Lung Cancer | 0.009[9] |
| Navitoclax (ABT-263) | NCI-H146 | Small Cell Lung Cancer | 0.050[9] |
| This compound (Pelcitoclax) | SNK-6 | NK/T-Cell Lymphoma | 1.568 ± 1.109[2] |
| This compound-M1 | SNK-6 | NK/T-Cell Lymphoma | 0.064 ± 0.014[2] |
Data presented as mean ± standard deviation where available.
These data demonstrate that the active metabolite of this compound, this compound-M1, is a highly potent inhibitor of cancer cell proliferation, with greater potency than navitoclax in the NCI-H146 cell line.
Preferential Tumor Activation of this compound
A key aspect of this compound's design is its targeted conversion to the active form, this compound-M1, in the tumor microenvironment.
| Compartment | Conversion of this compound to this compound-M1 (%) |
| Tumor Tissue | 22%[2] |
| Plasma | 1.3%[2] |
This 16-fold higher conversion rate in tumor tissue compared to plasma is a critical factor in minimizing systemic exposure of the active drug to platelets.[2]
Impact on Platelet Counts: Preclinical and Clinical Findings
The following table compares the effects of this compound and navitoclax on platelet counts in both preclinical and clinical settings.
| Drug | Study Type | Key Findings on Platelet Counts |
| This compound (Pelcitoclax) | Phase I Clinical Trial (Solid Tumors) | Rapid, transient platelet drop observed at higher doses (320 mg and 400 mg), resolving within 2-6 days. At the recommended Phase 2 dose of 240 mg once weekly, platelet count decrease was a less frequent treatment-related adverse event.[10] |
| Phase Ib/II Clinical Trial (NSCLC) | In combination with osimertinib, reduced platelet counts were observed in 40-43.8% of patients.[1][11] | |
| Navitoclax (ABT-263) | Preclinical (Animal Models) | Marked and immediate dose-dependent thrombocytopenia was observed, which was reversible upon cessation of the drug.[4] |
| Phase I Clinical Trial (SCLC and other Solid Tumors) | Dose- and schedule-dependent thrombocytopenia was seen in all patients. A lead-in dose of 150 mg was expected to cause a mean maximal platelet drop of approximately 60% from baseline.[4] | |
| Phase I Clinical Trial (CLL) | Acute reductions in platelet counts were observed in all patients receiving more than 10 mg/day, with nadirs typically occurring on days 2-5.[12] |
These data highlight the significantly more favorable platelet safety profile of this compound compared to navitoclax, a direct consequence of its prodrug design.
Experimental Protocols
Cellular Proliferation Assay
This assay is used to determine the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., NCI-H146, SNK-6) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (this compound, this compound-M1, navitoclax) for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
-
Tumor Implantation: A suspension of human cancer cells (e.g., NCI-H146, SNK-6) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups and administered the test compounds (e.g., this compound, navitoclax) or vehicle control via the appropriate route (e.g., intravenous, oral gavage) and schedule.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Blood samples are collected periodically to monitor platelet counts.
In Vivo Thrombocytopenia Assessment
This protocol is designed to evaluate the on-target effect of Bcl-xL inhibitors on platelet counts.
-
Animal Model: Healthy mice or rats are typically used.
-
Drug Administration: Animals are administered a single dose or multiple doses of the test compound (e.g., this compound, navitoclax) or vehicle control.
-
Blood Collection: Blood samples are collected at various time points post-dosing (e.g., baseline, 2, 6, 24, 48, 72 hours) via tail vein or retro-orbital bleeding.
-
Platelet Counting: Platelet counts are determined using an automated hematology analyzer. A blood smear may also be prepared to visually confirm platelet numbers and morphology.
-
Data Analysis: Platelet counts are plotted over time to determine the nadir (lowest point) and recovery kinetics. The percentage change from baseline is calculated for each treatment group.
Conclusion
The preclinical and clinical data presented in this guide provide strong evidence for the platelet-sparing mechanism of this compound. Its innovative prodrug design, which facilitates preferential activation in the tumor microenvironment, successfully mitigates the on-target thrombocytopenia associated with dual Bcl-2/Bcl-xL inhibition, a significant limitation of its predecessor, navitoclax. This improved safety profile, coupled with potent anti-tumor activity, positions this compound as a promising therapeutic agent for a range of solid tumors and hematologic malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (this compound) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 2. ashpublications.org [ashpublications.org]
- 3. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor Pelcitoclax (this compound) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for APG-1252 (Pelcitoclax)
Essential guidelines for the safe handling and disposal of APG-1252 (also known as Pelcitoclax), a potent Bcl-2/Bcl-xl inhibitor, are crucial for maintaining a secure laboratory environment and ensuring full regulatory compliance. Due to its cytotoxic potential, all waste generated from the use of this compound, including unused product, contaminated materials, and empty containers, must be managed as hazardous chemical waste.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any procedure involving this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) | Prevents skin contact and absorption.[1] |
| Body Protection | Impervious clothing, such as a lab coat | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation of dust.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound and associated waste is a multi-step process designed to ensure the safety of laboratory personnel and the environment.[1]
-
Designate a Hazardous Waste Accumulation Area: This area should be clearly marked with appropriate warning signs.[1]
-
Obtain a Labeled, Leak-Proof Hazardous Waste Container: Use a container compatible with chemical waste and in good condition. The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "Pelcitoclax" or "this compound".[1]
-
Segregate this compound Waste: Keep this compound waste separate from non-hazardous laboratory trash and other chemical waste, unless specific instructions are provided by your institution's environmental health and safety (EHS) department.[1]
-
Dispose of Contaminated Materials: All materials, such as pipette tips, gloves, and bench paper, that come into contact with this compound must be disposed of as hazardous waste.[1]
-
Manage Empty Containers: Empty containers should be placed in the hazardous waste container for disposal. They should not be rinsed into the sink.[1]
-
Seal the Waste Container: When the container is full or ready for disposal, ensure it is tightly sealed to prevent leaks or spills.[1]
-
Arrange for Pickup by an Approved Waste Collector: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]
Spill Cleanup Protocol
In the event of a spill, immediate action is necessary to contain the material and protect personnel.[1]
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Wear Appropriate PPE: Ensure you are wearing the necessary protective equipment before cleaning the spill.
-
Contain the Spill: For liquid spills, use absorbent pads. For solid spills, carefully collect the powder without creating dust.[1]
-
Collect Contaminated Material: Place all absorbed material and any contaminated items into a labeled hazardous waste container.[1]
-
Decontaminate the Area: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Dispose of as Hazardous Waste: All materials used for cleanup must be disposed of as hazardous waste in accordance with the procedures outlined above.[1]
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling APG-1252 (Pelcitoclax)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of APG-1252 (Pelcitoclax), a potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL). Adherence to these procedural guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
This compound is a powerful antineoplastic and pro-apoptotic agent.[1] While a specific Safety Data Sheet (SDS) may classify the compound as not hazardous, it is imperative to handle it with the utmost care in a laboratory setting.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling this compound.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat | Minimizes the risk of skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Required when handling the powder form to avoid inhalation.[1] |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for logistical and experimental planning.
| Property | Value |
| Synonyms | Pelcitoclax, BM-1252 |
| CAS Number | 1619923-36-2 |
| Molecular Formula | C₅₇H₆₆ClF₄N₆O₁₁PS₄ |
| Molecular Weight | 1281.85 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO >100 mg/mL |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Mechanism of Action: Inducing Apoptosis
This compound is a BH3 mimetic that functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3] In many cancer cells, these proteins are overexpressed and sequester pro-apoptotic proteins like BIM, PUMA, BAX, and BAK, thereby preventing programmed cell death (apoptosis).[4][5] this compound competitively binds to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing the pro-apoptotic proteins.[4][5] This allows BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[3][4] It is important to note that this compound is a prodrug that is converted to its more active metabolite, this compound-M1, in vivo.[5]
Experimental Protocols
Detailed methodologies for common in vitro and in vivo experiments involving this compound are provided below.
In Vitro Stock Solution Preparation (DMSO)
-
Equilibration: Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add anhydrous Dimethyl Sulfoxide (DMSO) to the powder. Vortex the solution thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.
In Vitro Cell Viability Assay (e.g., WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound DMSO stock solution in the appropriate cell culture medium. Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for tumor cell implantation.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size before initiating treatment.
-
Drug Administration: Administer this compound intravenously at a predetermined dose and schedule (e.g., 25-100 mg/kg, once daily for 10 days).[2]
-
Tumor Measurement: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
